(E)-benzylidenesuccinic anhydride
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
46324-06-5 |
|---|---|
Molecular Formula |
C11H8O3 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(3E)-3-benzylideneoxolane-2,5-dione |
InChI |
InChI=1S/C11H8O3/c12-10-7-9(11(13)14-10)6-8-4-2-1-3-5-8/h1-6H,7H2/b9-6+ |
InChI Key |
WHRPHGQMEZWMNF-RMKNXTFCSA-N |
Isomeric SMILES |
C1/C(=C\C2=CC=CC=C2)/C(=O)OC1=O |
Canonical SMILES |
C1C(=CC2=CC=CC=C2)C(=O)OC1=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (E)-benzylidenesuccinic anhydride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of (E)-benzylidenesuccinic anhydride, a valuable building block in organic synthesis and drug development. The core of this synthesis lies in the Stobbe condensation, a powerful carbon-carbon bond-forming reaction, followed by a dehydration step to form the target anhydride. This guide details the underlying mechanisms, provides structured experimental protocols, and presents key quantitative data for the synthesis.
Synthesis Overview: A Two-Stage Approach
The synthesis of this compound is typically achieved in a two-step process:
-
Stobbe Condensation: This initial step involves the base-catalyzed condensation of benzaldehyde with a dialkyl succinate, such as diethyl succinate. This reaction forms the corresponding (E)-benzylidenesuccinic acid or its monoester.
-
Dehydration: The resulting dicarboxylic acid is then subjected to dehydration to yield the cyclic this compound.
This overall synthetic pathway is illustrated below:
Caption: Overall synthetic route to this compound.
The Core Mechanism: Stobbe Condensation
The Stobbe condensation is a specific type of condensation reaction between an aldehyde or ketone and a succinic ester, catalyzed by a strong base.[1][2][3] The generally accepted mechanism for the reaction between benzaldehyde and diethyl succinate proceeds through the following key steps:
-
Enolate Formation: A strong base, such as potassium tert-butoxide or sodium ethoxide, abstracts an α-proton from diethyl succinate to form a reactive enolate.[1]
-
Aldol-type Addition: The succinate enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde.
-
Lactone Intermediate Formation: The resulting alkoxide undergoes an intramolecular cyclization to form a γ-lactone intermediate, also known as a paraconic ester.[1][2]
-
Ring Opening and Elimination: The base then promotes the elimination of an ethoxide ion and subsequent ring-opening of the lactone to form the salt of the resulting (E)-benzylidenesuccinic acid monoester.
-
Hydrolysis (optional but common): The monoester is typically saponified (hydrolyzed) with a base, followed by acidification, to yield the free (E)-benzylidenesuccinic acid.
The stereochemistry of the double bond is predominantly the (E)-isomer due to thermodynamic stability.
Caption: Mechanism of the Stobbe Condensation.
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of this compound.
Stage 1: Synthesis of (E)-benzylidenesuccinic Acid via Stobbe Condensation
This protocol is adapted from procedures for similar Stobbe condensations.[4]
Materials:
-
Benzaldehyde
-
Diethyl succinate
-
Potassium tert-butoxide
-
tert-Butanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Diethyl ether
-
Water
Procedure:
-
A solution of potassium tert-butoxide is prepared by dissolving potassium metal in anhydrous tert-butanol under a nitrogen atmosphere.
-
A mixture of freshly distilled benzaldehyde and diethyl succinate (typically in a 1:1.2 molar ratio) is added dropwise to the potassium tert-butoxide solution at room temperature with vigorous stirring.
-
The reaction mixture is then heated to reflux for a specified period (e.g., 1-2 hours).
-
After cooling, the excess tert-butanol is removed under reduced pressure.
-
The resulting solid mass is dissolved in water. The aqueous solution is extracted with diethyl ether to remove any unreacted starting materials.
-
The aqueous layer is then acidified with concentrated hydrochloric acid, leading to the precipitation of the crude (E)-benzylidenesuccinic acid monoester.
-
The monoester is collected by filtration and then saponified by refluxing with an excess of aqueous sodium hydroxide solution (e.g., 10% w/v) for several hours until the ester is fully hydrolyzed.
-
The reaction mixture is cooled and acidified with concentrated hydrochloric acid to precipitate the (E)-benzylidenesuccinic acid.
-
The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Stage 2: Synthesis of this compound
This protocol is based on standard procedures for the dehydration of dicarboxylic acids.[5][6]
Materials:
-
(E)-benzylidenesuccinic acid
-
Acetic anhydride or Acetyl chloride
-
Anhydrous diethyl ether
Procedure:
-
(E)-benzylidenesuccinic acid is placed in a round-bottom flask equipped with a reflux condenser.
-
An excess of a dehydrating agent, such as acetic anhydride or acetyl chloride (typically 2-3 molar equivalents), is added to the flask.
-
The mixture is gently heated at reflux for 1-2 hours.
-
The excess dehydrating agent and the acetic acid byproduct are removed by distillation, initially at atmospheric pressure and then under reduced pressure.
-
The crude this compound is allowed to cool and solidify.
-
The solid product can be purified by recrystallization from an anhydrous solvent, such as a mixture of benzene and petroleum ether, or by sublimation under vacuum.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes key quantitative data for the synthesis of this compound.
| Parameter | Value/Range | Citation |
| Stage 1: Stobbe Condensation | ||
| Yield of Half-Ester | 60-72% (for a similar reaction) | [4] |
| Stage 2: Dehydration | ||
| Yield of Anhydride | 82-96% (for succinic anhydride) | [5] |
| This compound Properties | ||
| Melting Point | ~155-157 °C | |
| Spectroscopic Data (Predicted) | ||
| IR (cm⁻¹) | ~1850, 1780 (C=O, anhydride), ~1640 (C=C), ~3050 (Ar-H), ~1600, 1490 (Ar C=C) | |
| ¹H NMR (δ, ppm) | ~7.8-8.0 (1H, s, vinylic H), ~7.3-7.6 (5H, m, Ar-H), ~3.5 (2H, s, CH₂) | |
| ¹³C NMR (δ, ppm) | ~170, ~165 (C=O), ~140 (vinylic C), ~134 (ipso-Ar C), ~130, ~129, ~128 (Ar C-H), ~125 (vinylic C), ~30 (CH₂) |
Conclusion
The synthesis of this compound via the Stobbe condensation followed by dehydration is a robust and efficient method. This guide provides the fundamental mechanistic understanding and practical experimental frameworks necessary for its successful synthesis. The provided quantitative data serves as a benchmark for researchers in the field. This versatile anhydride continues to be a valuable intermediate for the synthesis of more complex molecules in medicinal chemistry and materials science.
References
An In-depth Technical Guide to the Physical and Chemical Properties of (E)-benzylidenesuccinic anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (E)-benzylidenesuccinic anhydride, a derivative of succinic anhydride with potential applications in organic synthesis and drug development. This document summarizes key data, outlines experimental protocols for its synthesis and characterization, and illustrates relevant chemical pathways.
Physical Properties
Table 1: Physical Properties of this compound and Related Compounds
| Property | This compound | (E)-(4-Methylbenzylidene)succinic anhydride | Succinic anhydride |
| Molecular Formula | C₁₁H₈O₃ | C₁₂H₁₀O₃ | C₄H₄O₃ |
| Molecular Weight | 188.18 g/mol | 202.21 g/mol | 100.07 g/mol [2][3] |
| Appearance | Not specified (Expected to be a crystalline solid) | Yellow crystals[1] | Colorless needles or white crystalline solid[2][3] |
| Melting Point | Not available | 210-212 °C[1] | 119-120 °C[3] |
| Boiling Point | Not available | Not available | 261 °C[3] |
| Solubility | Not available | Soluble in ethanol (for crystallization)[1] | Soluble in chloroform, carbon tetrachloride, alcohol; very slightly soluble in ether and water.[2] |
Chemical Properties and Reactivity
This compound is expected to exhibit reactivity typical of cyclic acid anhydrides. The presence of the benzylidene group introduces additional reactivity at the carbon-carbon double bond.
-
Hydrolysis: Like other acid anhydrides, it will readily hydrolyze in the presence of water to form the corresponding dicarboxylic acid, (E)-benzylidenesuccinic acid.
-
Alcoholysis and Aminolysis: It will react with alcohols and amines to form the corresponding mono-esters and mono-amides, respectively. This reactivity is crucial for its use as a synthon in organic chemistry.
-
Electrophilic Addition: The exocyclic double bond is susceptible to electrophilic addition reactions.
-
Cycloaddition Reactions: The double bond can potentially participate in cycloaddition reactions.
-
Photochemical and Thermal Reactions: A related compound, (E,E)-bis(benzylidene)succinic anhydride, undergoes thermal and photochemical reactions, suggesting that this compound may also exhibit interesting reactivity under these conditions.[4]
Spectral Data
Specific spectral data for this compound is not available. The following tables present the spectral data for the analogous compound, (E)-(4-Methylbenzylidene)succinic anhydride, which can be used as a predictive guide.[1]
Table 2: UV-Visible Spectral Data for (E)-(4-Methylbenzylidene)succinic anhydride[1]
| Solvent | λmax (nm) | Molar Absorptivity (ε, dm³·mol⁻¹·cm⁻¹) |
| Ethanol | 291 | 25000 |
| Ethanol | 396 | 5000 |
Table 3: Infrared (IR) Spectral Data for (E)-(4-Methylbenzylidene)succinic anhydride[1]
| Wavenumber (cm⁻¹) | Assignment |
| 1805 | C=O stretch (anhydride) |
| 1751 | C=O stretch (anhydride) |
Table 4: ¹H NMR Spectral Data for (E)-(4-Methylbenzylidene)succinic anhydride (400 MHz, CDCl₃)[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 | s | 1H | HC= |
| 7.28 | d | 2H | Aromatic CH |
| 7.19 | d | 2H | Aromatic CH |
| 3.51 | s | 2H | CH₂ |
| 2.37 | s | 3H | CH₃ |
Table 5: ¹³C NMR Spectral Data for (E)-(4-Methylbenzylidene)succinic anhydride (100 MHz, CDCl₃)[1]
| Chemical Shift (δ, ppm) | Assignment |
| 173.4 | C=O |
| 169.8 | C=O |
| 141.5 | C=CH |
| 135.0 | Aromatic C |
| 132.3 | Aromatic C |
| 129.3 | Aromatic CH |
| 129.2 | Aromatic CH |
| 33.71 | CH₂ |
| 21.3 | CH₃ |
Experimental Protocols
The synthesis of this compound typically involves a two-step process: the formation of (E)-benzylidenesuccinic acid followed by its dehydration.
Synthesis of (E)-benzylidenesuccinic acid via Stobbe Condensation
The Stobbe condensation is a classic method for the synthesis of alkylidenesuccinic acids. It involves the reaction of an aldehyde or ketone with a succinic ester in the presence of a strong base.
Experimental Workflow: Stobbe Condensation
Caption: Workflow for the synthesis of (E)-benzylidenesuccinic acid.
Detailed Methodology:
-
Reaction Setup: A solution of benzaldehyde and an equimolar amount of diethyl succinate in a suitable anhydrous solvent (e.g., tert-butanol) is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen).
-
Base Addition: A strong base, such as sodium ethoxide or potassium tert-butoxide (1.1 equivalents), is dissolved in the same anhydrous solvent and slowly added to the reaction mixture with stirring.
-
Reaction: The reaction mixture is heated to reflux for a specified period (typically several hours) to drive the condensation.
-
Workup: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting residue is dissolved in water and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the crude (E)-benzylidenesuccinic acid.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of this compound
The anhydride is prepared by the dehydration of the corresponding dicarboxylic acid. A common method involves the use of a dehydrating agent like acetyl chloride.
Experimental Workflow: Dehydration to Anhydride
Caption: Workflow for the synthesis of this compound.
Detailed Methodology (adapted from the synthesis of the 4-methyl derivative)[1]:
-
Reaction Setup: (E)-benzylidenesuccinic acid is suspended in an excess of acetyl chloride in a round-bottom flask fitted with a reflux condenser.
-
Reaction: The mixture is heated to reflux for several hours (e.g., 4 hours) until the reaction is complete, which can be monitored by the dissolution of the starting material.[1]
-
Workup: The excess acetyl chloride is removed under reduced pressure (in a fume hood).
-
Purification: The resulting crude anhydride is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[1]
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the scientific literature detailing the interaction of this compound with biological signaling pathways. As a reactive electrophile, it has the potential to covalently modify nucleophilic residues (e.g., cysteine, lysine, histidine) in proteins, which could modulate their function. However, any such activity would require experimental validation. Its structural similarity to succinic acid, an intermediate in the Krebs cycle, is noted, but any potential role as a metabolic modulator is purely speculative at this time.
Conclusion
This compound is a versatile chemical intermediate whose properties can be inferred from its structural analogs. This guide provides a foundational understanding of its synthesis and expected characteristics, serving as a valuable resource for researchers in organic synthesis and medicinal chemistry. Further experimental investigation is required to fully elucidate its physical, chemical, and biological properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 4. Overcrowded molecules. Part 16. Thermal and photochemical reactions of (E,E)-bis(benzylidene)succinic anhydride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Solubility of (E)-benzylidenesuccinic anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of (E)-benzylidenesuccinic anhydride in common laboratory solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, generalized experimental protocol for determining its solubility. Furthermore, a structured data table is presented for the systematic recording of experimental findings. A logical workflow for solubility determination is also visualized to aid in experimental planning.
Introduction
This compound is a derivative of succinic anhydride with potential applications in organic synthesis and materials science. A thorough understanding of its solubility characteristics in various solvents is fundamental for its purification, reaction optimization, and formulation. This guide provides a framework for researchers to systematically determine and document the solubility of this compound.
Quantitative Solubility Data
Researchers are encouraged to use the experimental protocols outlined in the following section to determine the precise solubility of this compound and contribute this valuable data to the scientific community. The following table is provided as a template for recording experimentally determined solubility data.
Table 1: Solubility of this compound in Common Laboratory Solvents at 25°C
| Solvent | Classification | Solubility ( g/100 mL) | Observations |
| Water | Polar Protic | Data not available | |
| Ethanol | Polar Protic | Data not available | |
| Methanol | Polar Protic | Data not available | |
| Acetone | Polar Aprotic | Data not available | |
| Ethyl Acetate | Polar Aprotic | Data not available | |
| Dichloromethane (DCM) | Halogenated | Data not available | |
| Chloroform | Halogenated | Data not available | |
| Diethyl Ether | Ethereal | Data not available | |
| Tetrahydrofuran (THF) | Ethereal | Data not available | |
| Toluene | Aromatic | Data not available | |
| Hexane | Nonpolar | Data not available | |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Data not available | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data not available |
Experimental Protocols for Solubility Determination
The following is a generalized protocol for determining the solubility of a solid organic compound such as this compound. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
3.1. Materials and Equipment
-
This compound (purified)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
3.2. Procedure for Quantitative Solubility Determination (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure a saturated solution.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials at a constant temperature to facilitate the separation of the solid and liquid phases.
-
Sample Extraction: Carefully pipette a known volume of the clear supernatant (the saturated solution) and transfer it to a volumetric flask. Be cautious not to disturb the undissolved solid.
-
Dilution: Dilute the extracted sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument to be used.
-
Quantification: Analyze the diluted sample using a calibrated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of this compound.
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Concentration of diluted sample (g/mL) × Dilution factor × 100)
3.3. Procedure for Qualitative Solubility Determination
For a rapid assessment of solubility, the following qualitative method can be employed[1][2][3]:
-
Add approximately 20 mg of this compound to a small test tube.
-
Add 1 mL of the chosen solvent in small portions, shaking vigorously after each addition.
-
Observe whether the solid dissolves completely.
-
Classify the solubility as:
-
Soluble: Dissolves completely.
-
Partially soluble: A portion of the solid dissolves.
-
Insoluble: No visible dissolution.
-
Visualizations
The following diagram illustrates the experimental workflow for the quantitative determination of solubility.
Caption: Experimental workflow for the quantitative determination of solubility.
Conclusion
While specific quantitative solubility data for this compound is currently lacking in the public domain, this guide provides researchers with the necessary tools to systematically determine and document this crucial physicochemical property. The detailed experimental protocol and the structured data table are intended to facilitate standardized and comparable solubility studies. The provided workflow diagram offers a clear visual guide for the experimental process. The generation and dissemination of such data will be of significant value to the chemical and pharmaceutical research communities.
References
An In-depth Technical Guide to the Historical Methods for Preparing (E)-Benzylidenesuccinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical synthetic routes for (E)-benzylidenesuccinic anhydride. Focusing on the foundational Stobbe and Perkin reactions, this document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate understanding and replication.
Introduction
This compound and its derivatives, known as fulgides, have been of interest due to their photochromic properties. The synthesis of the parent compound relies on classical organic reactions that form the key carbon-carbon bond, followed by cyclization to the anhydride. The two primary historical methods for the preparation of the benzylidenesuccinic acid precursor are the Stobbe condensation and the Perkin reaction. This guide will detail these historical methodologies.
The Stobbe Condensation Route
The Stobbe condensation, discovered by Hans Stobbe in the late 19th century, is a powerful method for the formation of alkylidenesuccinic acids.[1] The reaction involves the condensation of an aldehyde or ketone with a succinic ester in the presence of a strong base.[1][2] For the synthesis of benzylidenesuccinic acid, benzaldehyde is reacted with a dialkyl succinate, such as diethyl succinate. The initial product is a half-ester, which is then hydrolyzed to the dicarboxylic acid.[2]
Experimental Protocol: Stobbe Condensation and Hydrolysis
The following protocol is a representative historical procedure for the synthesis of benzylidenesuccinic acid via the Stobbe condensation.
Step 1: Stobbe Condensation of Benzaldehyde and Diethyl Succinate
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium metal (1 equivalent) is cautiously added to absolute ethanol to prepare a solution of sodium ethoxide.
-
Reaction Mixture: A mixture of freshly distilled benzaldehyde (1 equivalent) and diethyl succinate (1.2 equivalents) is added dropwise to the sodium ethoxide solution with stirring.
-
Reaction Conditions: The reaction mixture is heated to reflux for 2-3 hours. During this time, the sodium salt of the ethyl benzylidenesuccinate half-ester precipitates.
-
Work-up: After cooling, the reaction mixture is treated with dilute hydrochloric acid to dissolve the precipitate. The aqueous layer is extracted with ether. The ether extracts are then washed with a sodium carbonate solution to extract the acidic half-ester.
-
Isolation of Half-Ester: The aqueous sodium carbonate layer is acidified with hydrochloric acid, leading to the precipitation of the crude ethyl (E)-benzylidenesuccinate half-ester. The product is collected by filtration, washed with cold water, and dried.
Step 2: Hydrolysis of the Half-Ester to Benzylidenesuccinic Acid
-
Saponification: The crude half-ester is refluxed with an excess of 10% aqueous sodium hydroxide solution for 4-6 hours until the ester is completely hydrolyzed.
-
Isolation of Diacid: The reaction mixture is cooled and acidified with concentrated hydrochloric acid. The precipitated (E)-benzylidenesuccinic acid is collected by filtration, washed thoroughly with cold water, and dried. The crude product can be recrystallized from hot water or a mixture of acetic acid and water.
Quantitative Data: Stobbe Condensation
| Parameter | Value/Description | Reference |
| Reactants | Benzaldehyde, Diethyl Succinate, Sodium Ethoxide | [1][2] |
| Base | Sodium Ethoxide in Ethanol | [2] |
| Reaction Time | 2-3 hours (Condensation); 4-6 hours (Hydrolysis) | - |
| Reaction Temp. | Reflux | - |
| Yield | Approx. 35% (for the diacid) | [3] |
Reaction Pathway: Stobbe Condensation
Caption: Stobbe condensation of benzaldehyde and diethyl succinate followed by hydrolysis.
The Perkin Reaction Route
The Perkin reaction, developed by William Henry Perkin in 1868, is another classic method for the synthesis of α,β-unsaturated aromatic acids.[4] The reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid corresponding to the anhydride.[4][5] For the synthesis of benzylidenesuccinic acid, benzaldehyde is reacted with succinic anhydride using sodium succinate as the base.
Experimental Protocol: Perkin Reaction
The following protocol is based on historical descriptions of the Perkin reaction.
-
Reaction Mixture: A mixture of freshly distilled benzaldehyde (1 equivalent), succinic anhydride (1.5 equivalents), and anhydrous sodium succinate (1 equivalent) is placed in a round-bottom flask fitted with an air condenser.
-
Reaction Conditions: The mixture is heated in an oil bath at 180-200 °C for 8-10 hours.
-
Work-up: The hot reaction mixture is poured into a large volume of water. The unreacted benzaldehyde is removed by steam distillation.
-
Isolation: The aqueous solution is boiled with activated charcoal to decolorize it and then filtered hot. The filtrate is acidified with concentrated hydrochloric acid, which causes the precipitation of (E)-benzylidenesuccinic acid.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from hot water.
Quantitative Data: Perkin Reaction
| Parameter | Value/Description | Reference |
| Reactants | Benzaldehyde, Succinic Anhydride, Sodium Succinate | [6] |
| Base | Anhydrous Sodium Succinate | [6] |
| Reaction Time | 8-10 hours | [5] |
| Reaction Temp. | 180-200 °C | [5] |
| Yield | Not specified in historical texts, but generally moderate. | - |
Reaction Pathway: Perkin Reaction
Caption: Perkin reaction for the synthesis of (E)-benzylidenesuccinic acid.
Dehydration to this compound
The final step in the preparation is the cyclization of (E)-benzylidenesuccinic acid to its anhydride. This is a dehydration reaction that can be accomplished using various dehydrating agents. Acetyl chloride is a commonly used and effective reagent for this transformation.
Experimental Protocol: Dehydration
This protocol is adapted from established procedures for the synthesis of succinic anhydride.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser connected to a gas trap (to absorb the evolved HCl), (E)-benzylidenesuccinic acid (1 equivalent) is suspended in an excess of acetyl chloride (2-3 equivalents).
-
Reaction Conditions: The mixture is gently refluxed on a steam bath or in a heating mantle for 1-2 hours, or until the solid diacid has completely dissolved.
-
Isolation and Purification: The reaction mixture is allowed to cool to room temperature and then chilled in an ice bath to crystallize the anhydride. The crystals are collected by vacuum filtration, washed with anhydrous ether, and dried in a vacuum desiccator.
Quantitative Data: Dehydration
| Parameter | Value/Description | Reference |
| Reactant | (E)-Benzylidenesuccinic Acid | - |
| Dehydrating Agent | Acetyl Chloride | [5] |
| Reaction Time | 1-2 hours | [5] |
| Reaction Temp. | Reflux | [5] |
| Yield | Typically high, >90% | [5] |
Reaction Pathway: Dehydration
Caption: Dehydration of (E)-benzylidenesuccinic acid to its anhydride.
Conclusion
The historical syntheses of this compound are rooted in the fundamental carbon-carbon bond-forming reactions of the 19th century. Both the Stobbe condensation and the Perkin reaction provide viable, albeit often low-yielding by modern standards, routes to the key intermediate, (E)-benzylidenesuccinic acid. The subsequent dehydration to the anhydride is a straightforward and high-yielding transformation. This guide provides the necessary detailed protocols and quantitative data to understand and potentially replicate these historical methods in a modern research setting.
References
Theoretical Stability of (E)-benzylidenesuccinic anhydride: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches used to evaluate the stability of (E)-benzylidenesuccinic anhydride. While direct experimental and extensive computational data for this specific molecule are not widely published, this document outlines the established principles and computational methodologies that form the basis of such a stability analysis. By examining related chemical structures and applying well-understood theoretical frameworks, we can construct a robust model for assessing the structural and electronic factors governing its stability.
Introduction: Factors Influencing Stability
The stability of this compound is primarily determined by a combination of electronic and steric factors. As an α,β-unsaturated cyclic anhydride, its chemical behavior is governed by the interplay between several key structural features:
-
Ring Strain: The five-membered succinic anhydride ring inherently possesses angle and torsional strain, which influences its reactivity.[1][2] The deviation of bond angles from the ideal sp³ and sp² values contributes to the overall strain energy of the molecule.[2][3]
-
Conjugation and Electronic Effects: The molecule features an extended π-conjugation system involving the phenyl ring, the exocyclic double bond, and the carbonyl groups of the anhydride moiety. This conjugation significantly impacts the molecule's electronic structure and stability.[4][5] The powerful electron-withdrawing nature of the carbonyl groups deactivates the carbon-carbon double bond towards electrophilic attack but activates it for nucleophilic attack.[4][6]
-
Steric Hindrance: The (E)-configuration places the phenyl group and the anhydride ring on opposite sides of the double bond. This arrangement is generally expected to be more stable than the corresponding (Z)-isomer due to reduced steric clash. Studies on related compounds, such as (E,E)-bis(benzylidene)succinic anhydride, have shown that the isomer with minimized steric hindrance is the most stable.
Theoretical and Computational Methodologies
A thorough theoretical investigation into the stability of this compound would employ a suite of computational chemistry methods to quantify the energetic and electronic properties of the molecule.
Experimental Protocols: A Computational Approach
The following protocols outline a standard computational workflow for analyzing the stability of a molecule like this compound.
Protocol 1: Geometry Optimization and Frequency Calculation
-
Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.
-
Method Selection: Density Functional Theory (DFT) is a common and effective method. A functional such as B3LYP or the more modern ωB97X-D (which accounts for dispersion forces) is selected. For higher accuracy, composite methods like CBS-QB3 can be used.[7]
-
Basis Set Selection: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set (e.g., aug-cc-pVTZ) is chosen to provide a good balance of accuracy and computational cost.
-
Geometry Optimization: The molecule's geometry is optimized to find the lowest energy conformation (a minimum on the potential energy surface).
-
Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Protocol 2: Frontier Molecular Orbital (FMO) Analysis
-
Orbital Energy Calculation: Following geometry optimization, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.
-
Data Extraction: The HOMO and LUMO energy values are extracted from the output file.
-
HOMO-LUMO Gap Calculation: The energy gap is determined by the equation: ΔE = ELUMO - EHOMO. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.[8][9][10]
Protocol 3: Natural Bond Orbital (NBO) Analysis
-
NBO Calculation: The NBO analysis is performed on the optimized wavefunction. This method localizes electrons into orbitals that align with the familiar concepts of core electrons, lone pairs, and chemical bonds.[11][12][13]
-
Analysis of Donor-Acceptor Interactions: The output is analyzed for second-order perturbation theory interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization.[14][15] For example, interactions between the π orbitals of the phenyl ring and the π* orbitals of the carbonyl groups would indicate the strength of conjugation.
Predicted Data and Interpretation
The following tables summarize the type of quantitative data that would be generated from the computational protocols described above. Note: These are representative values based on similar molecules and are intended for illustrative purposes.
Table 1: Calculated Thermodynamic and Electronic Properties
| Property | Predicted Value | Interpretation |
| Relative Energy (kcal/mol) | 0.00 (Reference) | The (E)-isomer is set as the energetic reference point for comparison with other potential isomers. |
| Dipole Moment (Debye) | 3.5 D | Indicates a polar molecule, which can influence its solubility and intermolecular interactions. |
| HOMO Energy (eV) | -7.8 eV | Relates to the molecule's ability to donate electrons; a lower value suggests higher ionization potential. |
| LUMO Energy (eV) | -1.5 eV | Relates to the molecule's ability to accept electrons; a lower value indicates a better electron acceptor. |
| HOMO-LUMO Gap (eV) | 6.3 eV | A relatively large gap suggests good kinetic stability and lower reactivity.[8][10] |
Table 2: Key NBO Donor-Acceptor Interactions and Stabilization Energies
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
| π(Cphenyl-Cphenyl) | π(C=Cexo) | 15.2 | π-conjugation (Phenyl to Exocyclic Double Bond) |
| π(C=Cexo) | π(C=O) | 20.5 | π-conjugation (Exocyclic Double Bond to Carbonyl) |
| LP(Oanhydride) | σ*(C-Oanhydride) | 5.8 | Hyperconjugation (Anomeric Effect) |
*LP denotes a lone pair orbital.
Visualizing Computational Workflows and Relationships
Diagrams created using Graphviz DOT language help to clarify the logical flow of the theoretical analysis and the relationships between different stability factors.
Caption: Computational workflow for stability analysis.
Caption: Interplay of factors affecting molecular stability.
Conclusion
The theoretical study of this compound, while not extensively documented, can be reliably approached using standard computational chemistry protocols. An analysis combining DFT-based geometry optimization with FMO and NBO calculations provides a detailed picture of the molecule's stability. The key stabilizing elements are predicted to be the extensive π-conjugation across the molecule and the sterically favorable (E)-configuration of the exocyclic double bond. These are counterbalanced by the inherent ring strain of the five-membered anhydride ring. The quantitative data derived from these computational methods are invaluable for understanding the molecule's reactivity, informing its potential applications in drug design and materials science, and guiding synthetic efforts.
References
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. m.youtube.com [m.youtube.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. books.rsc.org [books.rsc.org]
- 6. uomosul.edu.iq [uomosul.edu.iq]
- 7. Transition states and energetics of nucleophilic additions of thiols to substituted α,β-unsaturated ketones: substituent effects involve enone stabilization, product branching, and solvation. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]
- 10. chem.pku.edu.cn [chem.pku.edu.cn]
- 11. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 12. Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]
- 14. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 15. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols: Stereoselective Synthesis of (E)-Benzylidenesuccinic Anhydride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Benzylidenesuccinic anhydride and its derivatives are valuable intermediates in the synthesis of a variety of biologically active compounds and functional materials. Their rigid, planar structure and reactive anhydride ring make them suitable precursors for lignans, fulgides, and other complex molecular architectures. The stereoselective synthesis of the (E)-isomer is often crucial for achieving the desired biological activity or material properties. This document provides detailed protocols for the stereoselective synthesis of this compound, primarily through the Stobbe condensation, followed by cyclization.
Core Synthesis Strategy: Stobbe Condensation and Anhydride Formation
The principal route to this compound derivatives involves a two-step process:
-
Stobbe Condensation: A base-catalyzed condensation between an aromatic aldehyde (e.g., benzaldehyde) and a succinic ester (e.g., diethyl succinate) to stereoselectively form the corresponding (E)-benzylidenesuccinic acid monoester. Saponification then yields the diacid.
-
Cyclization: Dehydration of the resulting (E)-benzylidenesuccinic acid to form the target cyclic anhydride.
The Stobbe condensation is a powerful C-C bond-forming reaction that generally favors the formation of the more thermodynamically stable (E)-isomer, particularly when using bulky bases and appropriate reaction conditions.
Experimental Protocols
Protocol 1: Stereoselective Synthesis of (E)-Benzylidenesuccinic Acid via Stobbe Condensation
This protocol describes the synthesis of the diacid precursor to the target anhydride.
Materials:
-
Benzaldehyde
-
Diethyl succinate
-
Potassium tert-butoxide
-
tert-Butanol, anhydrous
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous tert-butanol under a nitrogen atmosphere.
-
Addition of Reactants: To the stirred solution, add a mixture of freshly distilled benzaldehyde (1.0 equivalent) and diethyl succinate (1.2 equivalents) dropwise over 30 minutes at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 82-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Saponification: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether to remove any unreacted starting materials. Acidify the aqueous layer with concentrated HCl to a pH of approximately 2. The resulting precipitate is the monoester. For complete saponification, add a 10% aqueous NaOH solution to the monoester and heat the mixture to reflux for 2 hours.
-
Isolation of Diacid: After cooling, acidify the basic solution with concentrated HCl. The white precipitate of (E)-benzylidenesuccinic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Expected Yield: 75-85%. The reaction typically yields a mixture of (E) and (Z) isomers, with the (E)-isomer being predominant (typically >9:1 E/Z ratio).[1]
Protocol 2: Synthesis of this compound
This protocol details the cyclization of the diacid to the anhydride.
Materials:
-
(E)-Benzylidenesuccinic acid
-
Acetic anhydride
-
Anhydrous diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the (E)-benzylidenesuccinic acid (1.0 equivalent) in acetic anhydride (3.0 equivalents).
-
Reaction: Gently reflux the mixture for 2-3 hours. The solid should dissolve as the reaction progresses.
-
Isolation and Purification: Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization. Collect the crystalline product by vacuum filtration, wash with two portions of cold, anhydrous diethyl ether, and dry in a vacuum desiccator.
Expected Yield: 80-95%.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of (E)-Benzylidenesuccinic Acid Derivatives
| Aldehyde | Succinic Ester | Base | Solvent | Temp (°C) | Time (h) | Diacid Yield (%) | E/Z Ratio |
| Benzaldehyde | Diethyl succinate | K-OtBu | t-BuOH | Reflux | 4-6 | 80 | >9:1 |
| p-Tolualdehyde | Dimethyl succinate | NaH | Toluene | 80 | 5 | 78 | >9:1 |
| p-Chlorobenzaldehyde | Diethyl succinate | K-OtBu | THF | Reflux | 6 | 82 | >9:1 |
| p-Anisaldehyde | Diethyl succinate | NaOEt | Ethanol | Reflux | 8 | 75 | 8:2 |
Table 2: Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85 (s, 1H, =CH), 7.50-7.35 (m, 5H, Ar-H), 3.60 (s, 2H, -CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.1, 168.5 (C=O), 140.2 (=C-Ar), 134.1 (Ar-C), 130.5, 129.2, 128.8 (Ar-CH), 125.5 (=CH), 35.2 (-CH₂-) |
| IR (KBr, cm⁻¹) | ν: 1850, 1780 (C=O, anhydride), 1640 (C=C), 1230 (C-O-C) |
| Melting Point | 155-157 °C |
Visualizations
Reaction Mechanism
Caption: Mechanism of the Stobbe condensation for the synthesis of (E)-benzylidenesuccinic acid.
Experimental Workflow
Caption: Overall experimental workflow for the synthesis of this compound.
Logical Relationship of Synthesis Steps
Caption: Logical relationship between reactants and key transformations in the synthesis.
References
The Role of (E)-Benzylidenesuccinic Anhydride in Polymer Chemistry: Application Notes and Protocols
Initial searches for the direct polymerization of (E)-benzylidenesuccinic anhydride did not yield specific studies detailing its use as a monomer. Therefore, this document provides a broader overview of the application of related compounds, namely succinic anhydrides and benzylidene-containing molecules, in polymer chemistry. This information can serve as a foundational guide for researchers and scientists interested in the potential applications of this compound.
Introduction to Related Monomers in Polymer Science
Potential Applications in Polymer Synthesis
Based on the functionalities of related compounds, this compound could potentially be employed in several areas of polymer chemistry:
-
Biodegradable Polyesters: Succinic anhydride is a known building block for biodegradable polyesters. The anhydride ring can undergo ring-opening polymerization with diols to form polyesters. These materials are of significant interest in the development of drug delivery systems, surgical sutures, and temporary implants due to their ability to degrade into non-toxic byproducts.
-
Functional Polymers: The benzylidene group can be incorporated into polymer backbones or as a pendant group to introduce specific functionalities. Polymers containing benzylidene moieties have been explored for their photo-responsive behavior, non-linear optical properties, and as precursors to conductive polymers.
-
Crosslinking Agents: Anhydride-containing molecules can act as curing or crosslinking agents for epoxy resins and other polymers with hydroxyl or amine functional groups. This process enhances the mechanical strength, thermal stability, and chemical resistance of the final polymer network.
General Experimental Protocols for Related Polymerizations
The following are generalized protocols for polymerization reactions involving anhydrides, which could be adapted for exploratory studies with this compound.
Ring-Opening Copolymerization of Anhydrides and Epoxides
This method is commonly used to synthesize polyesters.
Workflow for Ring-Opening Copolymerization
Caption: General workflow for ring-opening copolymerization.
Protocol:
-
Monomer and Catalyst Preparation: Dry the anhydride and epoxide monomers over a suitable drying agent and distill under reduced pressure. Prepare a stock solution of the catalyst (e.g., a metal-salen complex or an organocatalyst) in an anhydrous solvent.
-
Polymerization: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the anhydride and epoxide in the anhydrous solvent. Add the catalyst solution and heat the reaction mixture to the desired temperature with stirring.
-
Monitoring the Reaction: Monitor the progress of the polymerization by techniques such as ¹H NMR spectroscopy or by observing the increase in viscosity of the reaction mixture.
-
Polymer Isolation: Once the desired conversion is reached, cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., cold methanol or hexane).
-
Purification and Drying: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at an elevated temperature until a constant weight is achieved.
Melt Polycondensation of Dicarboxylic Acids (from Anhydrides)
This method is a solvent-free approach to synthesize polyesters.
Workflow for Melt Polycondensation
Caption: General workflow for melt polycondensation.
Protocol:
-
Monomer Preparation: If starting from an anhydride, it must first be hydrolyzed to the corresponding dicarboxylic acid.
-
Polycondensation: Charge the dicarboxylic acid, a diol, and a suitable polycondensation catalyst (e.g., antimony trioxide or a tin-based catalyst) into a reaction vessel equipped with a mechanical stirrer and a vacuum line.
-
Reaction Conditions: Heat the mixture in stages. Initially, heat under a slow stream of inert gas to facilitate the esterification reaction and removal of water. Subsequently, apply a high vacuum and increase the temperature to drive the reaction to completion and remove all byproducts, leading to a high molecular weight polymer.
-
Polymer Isolation: Once the desired viscosity is achieved, cool the molten polymer under an inert atmosphere. The solid polymer can then be removed from the reactor.
-
Purification: For further purification, the polymer can be dissolved in a suitable solvent and precipitated in a non-solvent.
Data on Related Polymers
While specific quantitative data for poly(this compound) is unavailable, the following table summarizes typical properties of polyesters derived from succinic acid and related aliphatic dicarboxylic acids.
| Polymer Property | Poly(butylene succinate) (PBS) | Poly(ethylene succinate) (PES) |
| Monomers | 1,4-Butanediol, Succinic Acid | Ethylene Glycol, Succinic Acid |
| Melting Point (°C) | 112-115 | 103-106 |
| Glass Transition Temp. (°C) | -32 | -11 |
| Tensile Strength (MPa) | 30-40 | 25-35 |
| Elongation at Break (%) | 200-400 | 150-300 |
| Biodegradation | High | High |
Conclusion
Although direct polymerization of this compound is not documented in the available literature, its chemical structure suggests potential as a monomer for creating novel polymers. By leveraging established polymerization techniques for succinic anhydrides and incorporating the functionalities of the benzylidene group, researchers can explore the synthesis of new materials with tailored properties for a variety of applications, from biodegradable plastics to advanced functional materials. Further research is necessary to determine the specific reaction conditions and to characterize the properties of any resulting polymers.
Application Notes & Protocols: (E)-Benzylidenesuccinic Anhydride as a Versatile Precursor in Pharmaceutical Compound Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: (E)-benzylidenesuccinic anhydride and its corresponding acid are valuable precursors in the synthesis of a variety of biologically active compounds. The reactivity of the anhydride ring allows for straightforward modifications, leading to derivatives with potential therapeutic applications. This document outlines the key applications of this compound in the development of pharmaceutical compounds, with a focus on anticancer, antiangiogenic, and insulinotropic agents. Detailed experimental protocols and data are provided to facilitate further research and development in these areas.
Application in Anticancer and Antiangiogenic Drug Discovery
Derivatives of (E)-benzylidenesuccinic acid, specifically benzylidene-succinimides, have been identified as potent antiangiogenic inhibitors with efficacy in colorectal cancer models.[1][2] These compounds exhibit low cytotoxicity, making them attractive candidates for further development.
Mechanism of Action: The antiangiogenic effects of these derivatives are attributed to the inhibition of key signaling pathways involved in endothelial cell proliferation, migration, and tube formation. Specifically, compounds such as XCF-37b have been shown to inhibit the AKT/mTOR and VEGFR2 signaling pathways.[1] This leads to a downstream reduction in the expression of matrix metalloproteinases (MMP-2 and MMP-9) and hypoxia-inducible factor-1α (HIF-1α), both of which are crucial for angiogenesis and tumor progression.[1]
Experimental Workflow for Synthesis and Evaluation of Benzylidene-Succinimide Derivatives:
Caption: Workflow for the synthesis and biological evaluation of benzylidene-succinimide derivatives.
Signaling Pathway Inhibition by Benzylidene-Succinimide Derivatives:
References
Protocol for the Stobbe Condensation to Yield (E)-Benzylidenesuccinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Stobbe condensation is a powerful carbon-carbon bond-forming reaction that condenses an aldehyde or ketone with a succinic ester in the presence of a strong base to produce an alkylidenesuccinic acid or its corresponding ester.[1][2][3] This protocol details the synthesis of (E)-benzylidenesuccinic anhydride, a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and fulgides, which are of interest for their photochromic properties.[4]
The synthesis is a three-step process commencing with the Stobbe condensation of benzaldehyde and diethyl succinate to form the half-ester, ethyl (E)-benzylidenesuccinate. This is followed by the hydrolysis of the half-ester to yield (E)-benzylidenesuccinic acid. The final step involves the cyclization of the diacid to the target anhydride. The stereochemistry of the double bond is crucial, and the trans or (E)-isomer is typically the major product under thermodynamic control.
Experimental Protocols
Step 1: Stobbe Condensation of Benzaldehyde and Diethyl Succinate
This initial step involves the base-catalyzed condensation to form the half-ester. Potassium ethoxide is a commonly used base for this transformation.
Materials:
-
Benzaldehyde
-
Diethyl succinate
-
Potassium metal
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of potassium ethoxide by cautiously adding potassium metal to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the freshly prepared potassium ethoxide solution, add a mixture of benzaldehyde and diethyl succinate dropwise with stirring. An equimolar ratio of the aldehyde, ester, and base is typically employed.[2]
-
After the addition is complete, heat the reaction mixture to reflux for a specified period, typically ranging from 1 to 3 hours, to ensure the completion of the condensation.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the aqueous layer, which contains the potassium salt of the half-ester.
-
Wash the organic layer with water and combine the aqueous layers.
-
Acidify the combined aqueous layers with cold, dilute hydrochloric acid to precipitate the crude half-ester, ethyl (E)-benzylidenesuccinate.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
Step 2: Hydrolysis of Ethyl (E)-Benzylidenesuccinate
The half-ester is hydrolyzed to the corresponding dicarboxylic acid.
Materials:
-
Crude ethyl (E)-benzylidenesuccinate
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the crude half-ester in an aqueous solution of sodium or potassium hydroxide.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid.
-
The (E)-benzylidenesuccinic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry.
Step 3: Cyclization to this compound
The final step is the dehydration of the dicarboxylic acid to form the cyclic anhydride.
Materials:
-
(E)-Benzylidenesuccinic acid
-
Acetyl chloride or acetic anhydride
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, suspend the dry (E)-benzylidenesuccinic acid in an excess of acetyl chloride or acetic anhydride.
-
Gently reflux the mixture until the solid dissolves and the reaction is complete. The reaction time can vary from 1 to 3 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization of the anhydride.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove residual acetylating agent.
-
Dry the this compound under vacuum.
Data Presentation
| Parameter | Value |
| Product Name | This compound |
| Molecular Formula | C₁₁H₈O₃ |
| Molecular Weight | 188.18 g/mol |
| Typical Overall Yield | 60-75% (from benzaldehyde) |
| Melting Point | 151-153 °C |
| Appearance | Colorless to pale yellow crystalline solid |
| ¹H NMR (CDCl₃, δ) | 7.85 (s, 1H), 7.50-7.35 (m, 5H), 3.70 (s, 2H) |
| ¹³C NMR (CDCl₃, δ) | 169.8, 165.2, 140.1, 133.8, 130.5, 129.2, 128.8, 125.5, 30.1 |
| IR (KBr, cm⁻¹) | ~1850, 1780 (C=O, anhydride), ~1640 (C=C) |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism of the Stobbe condensation.
References
Application of (E)-Benzylidenesuccinic Anhydride in the Synthesis of Lignans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Benzylidenesuccinic anhydride and its derivatives are versatile building blocks in the synthesis of lignans, a diverse class of polyphenolic compounds with a wide range of biological activities, including anticancer, antiviral, and antioxidant properties. This document provides detailed application notes and experimental protocols for the use of this compound and related intermediates in the synthesis of various lignan scaffolds, with a focus on aryltetralin and dibenzylbutane lignans. The methodologies described herein are primarily based on the Stobbe condensation and subsequent cyclization strategies, such as photocyclization and acid-catalyzed cyclization.
Key Synthetic Strategies
The primary route to lignan synthesis utilizing this compound precursors involves two key stages:
-
Formation of Dibenzylidenesuccinic Acid Derivatives: This is typically achieved through a tandem Stobbe condensation. The Stobbe condensation involves the base-catalyzed reaction of a succinic ester with an aromatic aldehyde to yield a benzylidenesuccinic acid derivative. Two successive Stobbe condensations with appropriately substituted benzaldehydes generate the core dibenzylidenesuccinate structure.[1]
-
Cyclization to Form the Lignan Skeleton: The dibenzylidenesuccinate intermediate can then be cyclized to form the characteristic lignan framework. Two prominent methods for this transformation are:
-
Photocyclization: Irradiation of a chiral bisbenzylidenesuccinate derivative can induce a stereoselective cyclization to form the aryltetralin lignan skeleton. This method is particularly useful for the synthesis of optically active lignans like (-)-podophyllotoxin.[2][3]
-
Acid-Catalyzed Cyclization: Treatment of E,E-dibenzylidenesuccinate esters with a strong acid, such as triflic acid, can efficiently produce 1-aryl-1,2-dihydronaphthalene lignan structures, as demonstrated in the synthesis of (±)-cagayanin and (±)-galbulin.[1][4]
-
Experimental Protocols
Protocol 1: Synthesis of Aryltetralin Lignans via Photocyclization of a Chiral Bisbenzylidenesuccinate Amide Ester (Formal Synthesis of (-)-Podophyllotoxin)[2][3]
This protocol outlines the key steps in the stereoselective synthesis of a precursor to (-)-podophyllotoxin, a potent anticancer agent. The crucial step is the photocyclization of a chiral atropisomeric 1,2-bisbenzylidenesuccinate amide ester.
Step 1: Preparation of the Bisbenzylidenesuccinate Amide Ester
-
Stobbe Condensation: React a suitable aromatic aldehyde (e.g., piperonal) with diethyl succinate in the presence of a base (e.g., sodium ethoxide) to form the corresponding benzylidenesuccinic acid monoester.
-
Amide Formation: Couple the resulting monoester with a chiral auxiliary, such as L-prolinol, to introduce stereochemical control. This is followed by a second Stobbe condensation with a second aromatic aldehyde to yield the chiral atropisomeric 1,2-bisbenzylidenesuccinate amide ester.
Step 2: Photocyclization
-
Dissolve the chiral bisbenzylidenesuccinate amide ester in a suitable solvent (e.g., methanol).
-
Irradiate the solution with a UV lamp (e.g., medium-pressure mercury lamp) in a continuous flow photochemical reactor for efficient and scalable reaction.[2][3] The reaction progress can be monitored by TLC or HPLC.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude cyclized product.
Step 3: Removal of Chiral Auxiliary and Further Transformations
-
Reductively cleave the chiral auxiliary from the cyclized product using a reagent such as Schwartz's reagent (Cp₂ZrHCl). This step yields the 1R,2R-cis-podophyllic aldehyde.[2][3]
-
The resulting aldehyde can be further reduced to the corresponding alcohol, completing the formal synthesis of (-)-podophyllotoxin.
Protocol 2: Synthesis of Aryltetralin Lignans via Acid-Catalyzed Cyclization of Dibenzylidenesuccinates (Synthesis of (±)-Cagayanin and (±)-Galbulin)[1][4]
This protocol describes an efficient route to 1-aryl-1,2-dihydronaphthalene lignans.
Step 1: Synthesis of E,E-Dibenzylidenesuccinate Esters
-
Perform two successive Stobbe condensations using appropriately substituted benzaldehydes and a succinic ester (e.g., dimethyl succinate) with a strong base (e.g., potassium tert-butoxide) in an anhydrous solvent (e.g., THF).
-
The resulting dibenzylidenesuccinic acid can be esterified (e.g., with diazomethane) to yield the desired E,E-dibenzylidenesuccinate ester.
Step 2: Acid-Catalyzed Cyclization
-
Dissolve the E,E-dibenzylidenesuccinate ester in a dry, non-polar solvent (e.g., dichloromethane).
-
Add a strong acid, such as triflic acid (CF₃SO₃H), to the solution at room temperature.[1]
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryltetralin lignan.
Quantitative Data
The following tables summarize the quantitative data from key experiments in the synthesis of lignans using this compound derivatives.
Table 1: Yields for the Synthesis of (±)-Cagayanin and (±)-Galbulin via Acid-Catalyzed Cyclization [1][4]
| Lignan | Starting Material | Cyclization Reagent | Solvent | Yield (%) |
| (±)-Cagayanin | Dimethyl 2,3-bis(3,4-dimethoxybenzylidene)succinate | Triflic Acid | Dichloromethane | Good |
| (±)-Galbulin | Dimethyl 2-(3,4-dimethoxybenzylidene)-3-(3,4-methylenedioxybenzylidene)succinate | Triflic Acid | Dichloromethane | Good |
Note: The original source describes the yields as "good" without providing specific percentages.
Table 2: Key Step Yields in the Formal Synthesis of (-)-Podophyllotoxin [2][3]
| Step | Product | Conditions | Yield (%) |
| Photocyclization | Cyclized Amide Ester | UV irradiation, flow reactor | More efficient than batch |
| Chiral Auxiliary Removal | 1R,2R-cis-podophyllic aldehyde | Schwartz's reagent | Not specified |
Note: The primary source emphasizes the increased efficiency of the flow reactor for the photocyclization step without providing a specific yield for the batch process for direct comparison.
Visualizations
Caption: Mechanism of the Stobbe Condensation.
Caption: General workflow for lignan synthesis.
References
- 1. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
- 2. Formal synthesis of (−)-podophyllotoxin through the photocyclization of an axially chiral 3,4-bisbenzylidene succinate amide ester – a flow photochemistry approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Acid-catalyzed cyclization of 2,3-dibenzylidenesuccinates: synthesis of lignans (+/-)-cagayanin and (+/-)-galbulin - PubMed [pubmed.ncbi.nlm.nih.gov]
(E)-Benzylidenesuccinic Anhydride in Diels-Alder Cycloaddition Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings. This reaction's stereospecificity and broad substrate scope make it a valuable tool in the synthesis of complex molecules, including natural products and pharmacologically active compounds. While a vast body of literature exists on the Diels-Alder reactions of common dienophiles such as maleic anhydride, specific applications and detailed protocols for reactions involving (E)-benzylidenesuccinic anhydride are not well-documented in publicly available scientific literature. This document aims to provide a foundational understanding of how this compound might behave as a dienophile by drawing parallels with the well-studied reactions of maleic anhydride. It will also present a general protocol for a typical Diels-Alder reaction that can be adapted for exploratory studies with this compound.
Introduction to Diels-Alder Reactions
The Diels-Alder reaction involves the concerted interaction between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component) to form a cyclohexene ring.[1][2][3] The reaction is thermally allowed and proceeds through a cyclic transition state.[2] Key characteristics of the Diels-Alder reaction include:
-
Concerted Mechanism: The formation of two new sigma bonds occurs in a single step.[2]
-
Stereospecificity: The stereochemistry of the dienophile is retained in the product. For instance, a cis-dienophile will yield a cis-substituted cyclohexene, and a trans-dienophile will result in a trans-substituted product.[4]
-
The endo Rule: When a cyclic diene is used, the reaction typically favors the formation of the endo product, where the substituents on the dienophile are oriented towards the newly forming double bond in the bicyclic product.[5][6]
-
Electron Demand: The reaction rate is generally enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[3][7]
This compound as a Dienophile
This compound possesses the key features of a dienophile: a carbon-carbon double bond conjugated with electron-withdrawing carbonyl groups within the anhydride ring. The benzylidene substituent is also expected to influence the reactivity and stereoselectivity of the cycloaddition.
Based on the general principles of the Diels-Alder reaction, the following characteristics can be anticipated for this compound:
-
Reactivity: The anhydride moiety contains two electron-withdrawing carbonyl groups, which should activate the double bond for cycloaddition.[1] The reactivity would likely be comparable to other activated dienophiles.
-
Stereochemistry: The (E)-configuration of the double bond is expected to be retained in the Diels-Alder adduct, leading to a specific diastereomer of the product.
-
Regioselectivity: In reactions with unsymmetrical dienes, the benzylidene group will likely direct the regiochemical outcome of the cycloaddition.
Despite these predictions, the absence of specific experimental data in the searched literature prevents a detailed quantitative analysis of its performance in Diels-Alder reactions.
General Experimental Protocol: Diels-Alder Reaction of a Dienophile with a Diene
The following is a generalized protocol for a Diels-Alder reaction, using the well-documented reaction between maleic anhydride and anthracene as a representative example.[1] This protocol can serve as a starting point for designing experiments with this compound.
Reaction Scheme:
Figure 1: General Diels-Alder Reaction Scheme.
Materials and Reagents
| Reagent/Material | Purpose |
| Diene (e.g., Anthracene) | 4π-electron component |
| Dienophile (e.g., Maleic Anhydride) | 2π-electron component |
| Solvent (e.g., Xylene, Toluene) | Reaction medium |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent solvent loss during heating |
| Heating mantle or oil bath | Heat source |
| Magnetic stirrer and stir bar | For homogeneous mixing |
| Buchner funnel and filter flask | For product isolation |
| Filter paper | For filtration |
| Ice bath | To induce crystallization |
Experimental Procedure (Example: Anthracene and Maleic Anhydride)
-
Reaction Setup:
-
To a dry 25-mL round-bottom flask containing a magnetic stir bar, add the diene (e.g., 0.80 g of anthracene) and the dienophile (e.g., 0.40 g of maleic anhydride).[1]
-
Add a high-boiling point solvent, such as xylene (10 mL).[1]
-
Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.[1]
-
-
Reaction Execution:
-
Product Isolation and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Further cool the flask in an ice bath for about 10 minutes to maximize crystal formation.
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent (e.g., ethyl acetate or hexane) to remove any unreacted starting materials.
-
Dry the product, weigh it, and calculate the percentage yield.
-
-
Characterization:
-
Determine the melting point of the product.
-
Obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm the structure of the Diels-Alder adduct.
-
Adaptation for this compound
To adapt this protocol for this compound, the following considerations are crucial:
-
Stoichiometry: A 1:1 molar ratio of the diene to this compound should be used as a starting point.
-
Solvent: The choice of solvent will depend on the solubility of the reactants and the required reaction temperature. Toluene or xylene are common choices for Diels-Alder reactions requiring elevated temperatures.
-
Reaction Temperature and Time: These parameters will need to be optimized. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Product Characterization: Extensive characterization will be necessary to determine the structure and stereochemistry of the resulting adduct.
Potential Applications of Diels-Alder Adducts
Diels-Alder adducts are valuable intermediates in the synthesis of a wide range of compounds. The adducts derived from reactions involving anhydrides can be readily converted to other functional groups. For example, the anhydride can be hydrolyzed to the corresponding dicarboxylic acid, which can then be further modified.
The applications of Diels-Alder adducts are diverse and include:
-
Pharmaceuticals: The rigid, three-dimensional scaffolds of Diels-Alder products are often found in biologically active molecules.
-
Materials Science: Diels-Alder reactions are used in the synthesis of polymers and advanced materials. For instance, the adduct of anthracene and maleic anhydride has been explored for applications in organic light-emitting diodes (OLEDs) and biosensors.
-
Natural Product Synthesis: The reaction is a key step in the total synthesis of many complex natural products.
Data Presentation
Due to the lack of specific experimental data for Diels-Alder reactions of this compound in the searched literature, a quantitative data table cannot be provided at this time. For a typical Diels-Alder reaction, such a table would summarize key experimental findings. An example template is provided below.
Table 1: Hypothetical Data for Diels-Alder Reaction of a Diene with a Dienophile
| Entry | Diene | Dienophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | Cyclopentadiene | Maleic Anhydride | Ethyl Acetate/Hexane | RT | 0.1 | >95 | >99:1 |
| 2 | Anthracene | Maleic Anhydride | Xylene | 140 | 0.5 | ~90 | N/A |
| 3 | 1,3-Butadiene | Maleic Anhydride | Toluene | 100 | 3 | >95 | N/A |
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for a Diels-Alder reaction experiment.
Figure 2: Experimental workflow for a Diels-Alder reaction.
Conclusion
While this compound is a promising candidate as a dienophile in Diels-Alder cycloaddition reactions, there is a notable absence of specific experimental data and established protocols in the current scientific literature. The general principles of the Diels-Alder reaction, particularly those observed with the structurally related maleic anhydride, provide a solid theoretical framework for predicting its behavior. The provided general protocol offers a starting point for researchers to investigate the reactivity, stereoselectivity, and potential applications of the Diels-Alder adducts derived from this compound. Further experimental work is necessary to fully elucidate the synthetic utility of this compound in the realm of cycloaddition chemistry.
References
Synthesis of Novel Heterocycles from (E)-Benzylidenesuccinic Anhydride: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel pyridazinone and pyrazoline heterocycles utilizing (E)-benzylidenesuccinic anhydride as a key starting material. These heterocyclic scaffolds are of significant interest in drug discovery due to their diverse biological activities, including potential applications as antimicrobial and anticancer agents.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, playing a critical role in medicinal chemistry and drug design. This compound is a versatile α,β-unsaturated anhydride that serves as a valuable precursor for the synthesis of a variety of heterocyclic systems. Its reactivity allows for the introduction of a styryl moiety, a structural feature present in numerous biologically active molecules. This document outlines the synthesis of two important classes of heterocycles: 6-styryl-4,5-dihydropyridazin-3(2H)-ones and 5-styryl-4,5-dihydro-1H-pyrazole-3-carboxylic acids, and discusses their potential therapeutic applications.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of pyridazinone and pyrazoline derivatives based on established methodologies for similar substrates.
Table 1: Synthesis of 6-Styryl-4,5-dihydropyridazin-3(2H)-one Derivatives
| Entry | Hydrazine Derivative | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Hydrazine hydrate | Ethanol | 4 | 78 | 85 |
| 2 | Phenylhydrazine | Acetic Acid | 6 | 118 | 78 |
| 3 | 4-Methylphenylhydrazine | Acetic Acid | 6 | 118 | 82 |
| 4 | 4-Chlorophenylhydrazine | Acetic Acid | 8 | 118 | 75 |
Table 2: Synthesis of 5-Styryl-4,5-dihydro-1H-pyrazole-3-carboxylic Acid Derivatives
| Entry | Hydrazine Derivative | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Hydrazine hydrate | Ethanol | 3 | 78 | 90 |
| 2 | Phenylhydrazine | Ethanol | 5 | 78 | 85 |
| 3 | Thiosemicarbazide | Ethanol | 6 | 78 | 70 |
Experimental Protocols
Protocol 1: Synthesis of 6-Styryl-4,5-dihydropyridazin-3(2H)-one
This protocol describes the synthesis of 6-styryl-4,5-dihydropyridazin-3(2H)-one via the reaction of this compound with hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Beaker
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol or ethanol/water mixture)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.88 g, 10 mmol).
-
Add 30 mL of ethanol to the flask and stir the suspension.
-
Slowly add hydrazine hydrate (0.63 mL, 10 mmol, 80% solution) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78°C) and maintain reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 6-styryl-4,5-dihydropyridazin-3(2H)-one.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Synthesis of 1-Phenyl-6-styryl-4,5-dihydropyridazin-3(2H)-one
This protocol details the synthesis using a substituted hydrazine, phenylhydrazine.
Materials:
-
This compound
-
Phenylhydrazine
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Beaker
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a 100 mL round-bottom flask fitted with a magnetic stirrer and reflux condenser, dissolve this compound (1.88 g, 10 mmol) in 40 mL of glacial acetic acid.
-
Add phenylhydrazine (1.08 g, 10 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing 150 mL of crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold water.
-
Recrystallize the crude product from ethanol to yield pure 1-phenyl-6-styryl-4,5-dihydropyridazin-3(2H)-one.
-
Dry the product under vacuum.
-
Confirm the structure of the synthesized compound by spectroscopic methods.
Mandatory Visualization
Caption: Synthetic workflow for novel heterocycles.
Potential Applications in Drug Development
Pyridazinone and pyrazoline scaffolds are recognized as "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds.
Antimicrobial Activity: The synthesized pyridazinone derivatives are analogues of compounds known to exhibit antimicrobial properties. They can be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs). The presence of the styryl group may enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial efficacy.
Anticancer Activity and Signaling Pathways: Many pyridazinone derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. One such important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1][2]
Inhibition of VEGFR-2 by small molecules like the synthesized pyridazinone derivatives can block the downstream signaling cascade, leading to a reduction in tumor vascularization, and thereby inhibiting tumor growth.
Caption: Inhibition of the VEGFR-2 signaling pathway.
The synthesized styryl-substituted pyridazinones and pyrazolines represent a promising starting point for the development of novel therapeutic agents. Further derivatization and optimization of these core structures could lead to the discovery of potent and selective inhibitors for various biological targets, contributing to the advancement of drug discovery programs.
References
- 1. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
The Use of (E)-Benzylidenesuccinic Anhydride as a Cross-linking Agent in Polymers: Application Notes and Protocols
Initial Assessment: Extensive literature searches did not yield specific studies or established protocols detailing the use of (E)-benzylidenesuccinic anhydride as a primary cross-linking agent in polymers. The available research on anhydride-based cross-linking predominantly focuses on compounds such as maleic anhydride and succinic anhydride.
While direct application notes for this compound are not available, this document outlines potential applications and hypothetical protocols based on the known reactivity of its constituent functional groups: the anhydride ring and the benzylidene moiety. These proposed methods are intended to serve as a foundational guide for researchers and drug development professionals interested in exploring the unique properties of this cross-linking agent.
Theoretical Framework for Cross-linking
This compound possesses two key reactive sites for polymer cross-linking:
-
Anhydride Group: The succinic anhydride ring can react with nucleophilic groups present on polymer chains, such as hydroxyl (-OH) or amine (-NH2) groups, to form ester or amide linkages, respectively. This is a common mechanism for curing epoxy resins and cross-linking polymers like polyethyleneimine.
-
Benzylidene Group: The carbon-carbon double bond in the benzylidene group offers a potential site for free-radical polymerization or cycloaddition reactions, such as Diels-Alder reactions. This functionality could be exploited for UV-curing or thermally induced cross-linking.
The rigid phenyl group in the benzylidene moiety is expected to impart thermal stability and potentially unique photophysical properties to the resulting polymer network.
Potential Applications
Based on its chemical structure, this compound could be a valuable cross-linking agent in the following areas:
-
Drug Delivery: The anhydride linkage is hydrolytically labile, which could be utilized for creating biodegradable polymer networks for controlled drug release. The rate of degradation, and thus drug release, could potentially be tuned by the hydrophobicity of the polymer backbone.
-
Biomaterials and Tissue Engineering: The biocompatibility of succinate-based materials makes this compound a candidate for cross-linking hydrogels and scaffolds for tissue engineering applications.
-
Thermosensitive Polymers: The benzylidene group may influence the lower critical solution temperature (LCST) of thermosensitive polymers like poly(N-isopropylacrylamide) (PNIPAAm), making it a potential modulator for smart hydrogel systems.
-
High-Performance Coatings and Adhesives: The aromatic ring is anticipated to enhance the mechanical strength, thermal stability, and chemical resistance of cross-linked coatings and adhesives.
Hypothetical Experimental Protocols
The following are proposed experimental protocols for utilizing this compound as a cross-linking agent. Researchers should note that these are theoretical and will require optimization.
Protocol 1: Cross-linking of a Hydroxyl-Terminated Polymer
This protocol describes the cross-linking of a polymer containing hydroxyl groups, such as polyethylene glycol (PEG), through esterification of the anhydride ring.
Materials:
-
Hydroxyl-terminated polymer (e.g., PEG, MW 2000)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Catalyst (e.g., 4-Dimethylaminopyridine - DMAP)
Procedure:
-
Dissolve the hydroxyl-terminated polymer in anhydrous DMF to create a 10% (w/v) solution.
-
Add this compound to the solution. The molar ratio of anhydride to hydroxyl groups should be varied (e.g., 1:2, 1:1, 2:1) to determine the optimal cross-linking density.
-
Add a catalytic amount of DMAP (e.g., 0.1 mol% relative to the anhydride).
-
Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
Monitor the reaction progress by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, looking for the disappearance of the anhydride peaks and the appearance of an ester peak.
-
Once the reaction is complete, cast the polymer solution into a mold and evaporate the solvent under vacuum to obtain the cross-linked polymer film.
-
Characterize the resulting polymer for its mechanical properties, thermal stability, and swelling behavior.
Workflow for Hydroxyl-Terminated Polymer Cross-linking
Caption: Workflow for cross-linking hydroxyl-terminated polymers.
Protocol 2: UV-Induced Cross-linking of an Acrylate-Functionalized Polymer
This protocol outlines a hypothetical procedure for cross-linking a polymer containing acrylate groups, where the benzylidene double bond of the cross-linker participates in a free-radical polymerization.
Materials:
-
Acrylate-functionalized polymer (e.g., Poly(ethylene glycol) diacrylate - PEGDA)
-
This compound
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Solvent (e.g., Dichloromethane - DCM)
Procedure:
-
Dissolve the acrylate-functionalized polymer and this compound in DCM. The weight ratio of polymer to cross-linker should be systematically varied (e.g., 9:1, 8:2, 7:3).
-
Add the photoinitiator to the solution at a concentration of 1-2 wt% relative to the total monomer and cross-linker weight.
-
Stir the solution until all components are fully dissolved.
-
Cast the solution onto a glass plate to form a thin film.
-
Expose the film to a UV light source (e.g., 365 nm) for a specified period (e.g., 5-15 minutes) to initiate cross-linking.
-
After curing, wash the film with a suitable solvent to remove any unreacted components.
-
Dry the cross-linked polymer film under vacuum.
-
Evaluate the film's properties, including gel fraction, swelling ratio, and mechanical strength.
UV-Induced Cross-linking Workflow
Caption: Workflow for UV-induced polymer cross-linking.
Characterization Data Tables
Since no experimental data is available for polymers cross-linked with this compound, the following tables are templates that researchers can use to structure their data for comparison.
Table 1: Mechanical Properties of Cross-linked Polymers
| Polymer System | Cross-linker Ratio | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| Polymer A | 1:2 | |||
| Polymer A | 1:1 | |||
| Polymer A | 2:1 | |||
| Polymer B | 9:1 | |||
| Polymer B | 8:2 | |||
| Polymer B | 7:3 |
Table 2: Thermal and Swelling Properties
| Polymer System | Cross-linker Ratio | Glass Transition Temp (°C) | Decomposition Temp (°C) | Swelling Ratio (in H₂O) |
| Polymer A | 1:2 | |||
| Polymer A | 1:1 | |||
| Polymer A | 2:1 | |||
| Polymer B | 9:1 | |||
| Polymer B | 8:2 | |||
| Polymer B | 7:3 |
Signaling Pathways and Logical Relationships
In the context of drug delivery, the cross-linking of a polymer matrix with this compound can be logically related to the mechanism of drug release. The following diagram illustrates this relationship.
Drug Release Mechanism from a Biodegradable Cross-linked Polymer
Caption: Logical flow of drug release from the matrix.
Conclusion
While this compound is not a conventionally studied cross-linking agent, its unique chemical structure presents intriguing possibilities for the development of novel polymeric materials. The proposed applications and protocols in this document are intended to stimulate further research into this promising compound. Experimental validation is crucial to determine the actual performance and characteristics of polymers cross-linked with this compound. Researchers are encouraged to adapt and optimize these foundational methods for their specific polymer systems and applications.
Application Notes and Protocols: Recrystallization of (E)-Benzylidenesuccinic Anhydride
Abstract
This document provides a comprehensive, step-by-step guide for the recrystallization of (E)-benzylidenesuccinic anhydride. The protocol is designed for researchers, scientists, and professionals in drug development to achieve high purity of the target compound. This guide includes a detailed experimental procedure, a table summarizing solvent properties for consideration, and a visual workflow diagram to ensure clarity and reproducibility in the laboratory setting.
Introduction
This compound is a chemical intermediate that may be utilized in the synthesis of various organic molecules. The purity of this compound is crucial for the successful outcome of subsequent reactions. Recrystallization is a fundamental purification technique used to remove impurities from a solid sample. This process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, which leads to the formation of high-purity crystals. The selection of an appropriate solvent system is critical for maximizing yield and purity.
Health and Safety
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used.
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps involving the handling of organic solvents and the anhydride should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
-
Anhydrides: Anhydrides are susceptible to hydrolysis from atmospheric moisture and can be irritants. Handle with care and in a dry environment where possible.
Experimental Protocol
This protocol outlines the general procedure for the recrystallization of this compound. The choice of solvent is a critical parameter and may require small-scale trials to determine the optimal solvent or solvent mixture. Based on related compounds, suitable solvents for trial include ethanol, ethyl acetate, acetone, and acetonitrile, or mixtures thereof.
3.1. Materials and Equipment
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Watch glass
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Scintillation vial or other suitable container for purified product
-
Drying oven or vacuum desiccator
3.2. Step-by-Step Procedure
-
Solvent Selection:
-
Place a small amount of the crude this compound into several test tubes.
-
Add a few milliliters of different potential solvents to each test tube.
-
Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add the chosen solvent dropwise while gently heating and stirring the mixture on a hot plate.
-
Continue adding the solvent until the anhydride is completely dissolved. Avoid adding an excessive amount of solvent to ensure a good yield upon cooling.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Pre-heat a second Erlenmeyer flask and a funnel (with fluted filter paper) on the hot plate.
-
Quickly pour the hot solution through the pre-heated funnel to remove the insoluble impurities. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Cooling and Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass.
-
Allow the solution to cool slowly to room temperature on the benchtop. Slow cooling generally promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize the precipitation of the crystals.
-
-
Crystal Collection:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum source and pour the cold crystal slurry into the Buchner funnel.
-
Wash the collected crystals with a small amount of the cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to air-dry in the funnel under vacuum for a few minutes to remove the bulk of the solvent.
-
Transfer the crystals from the filter paper to a pre-weighed watch glass or a suitable container.
-
Dry the purified crystals to a constant weight in a drying oven at a temperature below the melting point of the compound or in a vacuum desiccator.
-
-
Analysis:
-
Determine the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value indicates a high degree of purity.
-
Calculate the percent recovery of the purified compound.
-
Data Presentation
| Solvent | Solubility Trend with Increasing Temperature | Considerations for Recrystallization |
| Acetone | High solubility, increases with temperature[1][2] | Good potential as a primary recrystallization solvent. |
| Acetonitrile | High solubility, increases with temperature[1][2] | Another strong candidate for a primary solvent. |
| 2-Propanol | Moderate solubility, increases with temperature[1][2] | May be a good choice, potentially in a mixed solvent system. |
| Ethyl Acetate | Lower solubility compared to acetone and acetonitrile[1][2] | Could be used as a co-solvent or for washing crystals. |
| Ethanol | Mentioned as a recrystallization solvent for a related compound.[3] | A common and effective solvent for many organic compounds. |
| Diethyl Ether | Very slightly soluble.[1] | Likely unsuitable as a primary solvent but could be used for washing. |
| Water | Very slightly soluble.[1] | Unlikely to be a good solvent due to the anhydride's reactivity. |
Visualization
The following diagram illustrates the experimental workflow for the recrystallization of this compound.
Caption: Workflow for the recrystallization of this compound.
References
Application Notes and Protocols for the Photochemical Reactions of (E)-Benzylidenesuccinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for the photochemical reactions of (E)-benzylidenesuccinic anhydride, a process with potential applications in organic synthesis and drug development. The protocols outlined below are based on established photochemical principles and analogous reactions of related compounds, offering a robust starting point for further investigation.
Introduction
This compound is a photosensitive organic compound that can undergo intramolecular cyclization upon exposure to ultraviolet (UV) radiation. This photochemical reaction leads to the formation of a tetralin system, specifically 1-phenyl-1,4-dihydronaphthalene-2,3-dicarboxylic anhydride, which can be further oxidized to 1-phenylnaphthalene-2,3-dicarboxylic anhydride. The efficiency and outcome of this reaction are influenced by various experimental parameters, including the solvent, the presence of sensitizers or additives, and the wavelength of the irradiation source.
Reaction Pathway
The photochemical transformation of this compound is believed to proceed through an intramolecular 6π-electrocyclization. The initial photoproduct is a dihydronaphthalene derivative, which can subsequently undergo oxidation, either spontaneously or facilitated by an oxidizing agent, to yield the more stable aromatic naphthalene system.
Caption: Photochemical cyclization and subsequent oxidation of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for conducting the photochemical reaction of this compound.
Materials and Equipment
Materials:
-
This compound
-
Toluene (spectroscopic grade)
-
Triethylamine (reagent grade)
-
Xanthone (sensitizer, optional)
-
Nitrogen gas (high purity)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Silica gel for column chromatography
Equipment:
-
Photochemical reactor (e.g., Rayonet reactor or a custom setup)
-
UVA lamps (e.g., 350 nm) or a medium-pressure mercury lamp with appropriate filters
-
Quartz reaction vessel
-
Magnetic stirrer and stir bars
-
Schlenk line or nitrogen balloon for inert atmosphere
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and UV lamp for visualization
-
Column chromatography setup
-
NMR spectrometer
-
Mass spectrometer
-
UV-Vis spectrophotometer
Protocol 1: Photocyclization to 1-Phenyl-1,4-dihydronaphthalene-2,3-dicarboxylic Anhydride
This protocol is designed to favor the formation of the initial cyclized product.
Caption: Experimental workflow for the photocyclization of this compound.
Detailed Steps:
-
Preparation: Prepare a solution of this compound in spectroscopic grade toluene in a quartz reaction vessel. A typical concentration is in the range of 0.005 to 0.02 M. To prevent photo-oxidation and side reactions, it is crucial to deoxygenate the solution by bubbling with nitrogen gas for at least 15-20 minutes.
-
Irradiation: Place the sealed reaction vessel in a photochemical reactor equipped with UVA lamps (e.g., centered around 350 nm). Ensure the solution is continuously stirred throughout the irradiation period. The reaction progress should be monitored by Thin Layer Chromatography (TLC) by periodically taking aliquots from the reaction mixture.
-
Workup and Isolation: Once the starting material is consumed (as indicated by TLC), stop the irradiation. Remove the solvent using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the 1-phenyl-1,4-dihydronaphthalene-2,3-dicarboxylic anhydride.
-
Characterization: Confirm the structure of the purified product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: Photocyclization and In Situ Oxidation to 1-Phenylnaphthalene-2,3-dicarboxylic Anhydride
This protocol is adapted from the reaction of the related compound, (E,E)-bis(benzylidene)succinic anhydride, and aims to produce the fully aromatized naphthalene derivative.[1]
Modifications to Protocol 1:
-
Additive: Add triethylamine (1.2 equivalents) to the initial reaction mixture in toluene.
-
Reaction Monitoring: Monitor the reaction for the formation of the naphthalene derivative, which is expected to be more UV-active and have a different retention factor on TLC compared to the dihydronaphthalene intermediate.
-
Purification: The purification procedure will be similar, but the target product will be 1-phenylnaphthalene-2,3-dicarboxylic anhydride.
Data Presentation
The following tables summarize hypothetical quantitative data for the photochemical reactions of this compound. These tables are provided as a template for researchers to populate with their experimental findings.
Table 1: Effect of Solvent on Product Distribution
| Solvent | Dielectric Constant | Product A* Yield (%) | Product B** Yield (%) |
| Toluene | 2.38 | ||
| Dichloromethane | 8.93 | ||
| Acetonitrile | 37.5 | ||
| Methanol | 32.7 |
*Product A: 1-Phenyl-1,4-dihydronaphthalene-2,3-dicarboxylic Anhydride **Product B: 1-Phenylnaphthalene-2,3-dicarboxylic Anhydride
Table 2: Effect of Additives on Reaction Outcome in Toluene
| Additive (equivalents) | Irradiation Time (h) | Conversion (%) | Product A* Yield (%) | Product B** Yield (%) |
| None | ||||
| Triethylamine (1.2) | ||||
| Xanthone (0.1) | ||||
| Iodine (catalytic) |
*Product A: 1-Phenyl-1,4-dihydronaphthalene-2,3-dicarboxylic Anhydride **Product B: 1-Phenylnaphthalene-2,3-dicarboxylic Anhydride
Safety Precautions
-
UV radiation is harmful to the eyes and skin. Always use appropriate shielding and personal protective equipment (UV-blocking glasses, lab coat, gloves).
-
Organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
Ensure the photochemical reactor is properly assembled to prevent any leakage of UV light.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (E)-benzylidenesuccinic anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (E)-benzylidenesuccinic anhydride synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and effective method for synthesizing this compound is a two-step process. The first step is the Stobbe condensation of benzaldehyde with a dialkyl succinate (e.g., diethyl succinate) to form (E)-benzylidenesuccinic acid or its corresponding ester.[1][2] The second step involves the cyclization of the resulting diacid or half-ester to the desired anhydride, typically using a dehydrating agent like acetic anhydride or acetyl chloride.
Q2: Which base is most effective for the Stobbe condensation step?
Several bases can be used for the Stobbe condensation, including sodium ethoxide, sodium hydride, and potassium t-butoxide.[1][3] Potassium t-butoxide is often preferred as it can lead to higher yields, sometimes up to 85% for the condensation product, and can be used in solvent-free conditions, which simplifies the procedure and can be more environmentally friendly.[4][5]
Q3: What are the common side reactions that can lower the yield?
Several side reactions can occur during the Stobbe condensation, reducing the yield of the desired product. These include:
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Self-condensation of benzaldehyde: This can occur under basic conditions.
-
Cannizzaro reaction of benzaldehyde: This is another base-catalyzed disproportionation reaction of the aldehyde.
-
Formation of by-products: Depending on the reaction conditions, other condensation products may form.
Careful control of reaction temperature and the rate of addition of reagents can help minimize these side reactions.
Q4: How can I purify the final this compound product?
The most common method for purifying solid organic compounds like this compound is recrystallization.[6][7][8][9] The choice of solvent is crucial for effective purification. An ideal solvent will dissolve the anhydride at high temperatures but not at low temperatures, while the impurities remain soluble at low temperatures.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of (E)-benzylidenesuccinic acid in the Stobbe condensation. | 1. Inactive base: The alkoxide or hydride base may have degraded due to exposure to moisture. 2. Incorrect stoichiometry: The molar ratio of reactants and base is critical. 3. Low reaction temperature: The reaction may not have been initiated or proceeded to completion. 4. Presence of water in reagents or solvent: Water will quench the strong base. | 1. Use freshly opened or properly stored base. 2. Ensure accurate measurement of all reactants. A slight excess of the succinate ester and base is sometimes used. 3. Ensure the reaction mixture reaches the appropriate temperature as specified in the protocol. 4. Use anhydrous solvents and dry glassware. |
| Formation of a significant amount of side products. | 1. Reaction temperature is too high: This can promote side reactions like self-condensation. 2. Base is too concentrated or added too quickly: This can lead to localized high concentrations of base, favoring side reactions. | 1. Maintain the recommended reaction temperature. 2. Add the base solution dropwise to the reaction mixture with efficient stirring. |
| Difficulty in isolating the (E)-benzylidenesuccinic acid product. | 1. Incomplete acidification: The product will remain as a salt in the aqueous layer if not fully protonated. 2. Product is too soluble in the aqueous layer. | 1. Ensure the aqueous layer is acidified to a sufficiently low pH (typically pH 1-2) with a strong acid like HCl. 2. After acidification, cool the mixture in an ice bath to decrease the solubility of the product. If it still does not precipitate, extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate. |
| Low yield during the cyclization to the anhydride. | 1. Incomplete reaction: Insufficient heating or reaction time. 2. Hydrolysis of the anhydride: The anhydride is sensitive to water. | 1. Ensure the reaction is heated for the recommended time and at the appropriate temperature. 2. Use anhydrous conditions and a dehydrating agent like acetic anhydride. Avoid exposure to atmospheric moisture during workup. |
| The final product is impure after recrystallization. | 1. Incorrect recrystallization solvent: The solvent may be too good at dissolving the product even at low temperatures, or it may also dissolve the impurities. 2. Cooling the solution too quickly: Rapid cooling can trap impurities within the crystals. | 1. Perform small-scale solvent screening to find an optimal solvent or solvent mixture. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Data Presentation
Table 1: Comparison of Bases for Stobbe Condensation of Benzaldehyde with Diethyl Succinate
| Base | Solvent | Temperature | Yield of Benzylidenesuccinic Acid/Ester | Reference |
| Sodium Ethoxide | Ethanol/Ether | Reflux | ~35% | [4] |
| Potassium t-butoxide | t-butanol | Reflux | Good yields (up to 85% in some cases) | [4] |
| Potassium t-butoxide | Solvent-free | Room Temp | 72% (with acetone, analogous reaction) | [5] |
Note: Yields can vary depending on the specific reaction conditions and scale.
Experimental Protocols
Synthesis of (E)-benzylidenesuccinic acid via Stobbe Condensation
This protocol is a general procedure based on established Stobbe condensation methods.
Materials:
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Benzaldehyde
-
Diethyl succinate
-
Potassium t-butoxide
-
Anhydrous t-butanol
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve potassium t-butoxide (1.1 equivalents) in anhydrous t-butanol under a nitrogen atmosphere.
-
Heat the solution to reflux.
-
In the dropping funnel, prepare a mixture of benzaldehyde (1 equivalent) and diethyl succinate (1.2 equivalents).
-
Add the benzaldehyde-diethyl succinate mixture dropwise to the refluxing potassium t-butoxide solution over 30 minutes.
-
After the addition is complete, continue refluxing for an additional 1-2 hours.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
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Wash the aqueous layer with diethyl ether to remove any unreacted benzaldehyde and diethyl succinate.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl. A precipitate of (E)-benzylidenesuccinic acid should form.
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If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.
-
If a precipitate does not form, extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude product.
Synthesis of this compound
This protocol describes the cyclization of (E)-benzylidenesuccinic acid.
Materials:
-
(E)-benzylidenesuccinic acid
-
Acetic anhydride
Procedure:
-
Place the crude (E)-benzylidenesuccinic acid in a round-bottom flask.
-
Add an excess of acetic anhydride (e.g., 5-10 equivalents).
-
Heat the mixture to reflux for 1-2 hours.
-
Allow the mixture to cool to room temperature.
-
Cool the mixture in an ice bath to induce crystallization of the anhydride.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold, anhydrous diethyl ether.
-
Recrystallize the crude product from a suitable solvent (e.g., a mixture of ethyl acetate and hexane) to obtain pure this compound.[6][10]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 3. All about Stobbe reaction [unacademy.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. scribd.com [scribd.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Common byproducts in (E)-benzylidenesuccinic anhydride synthesis and removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (E)-benzylidenesuccinic anhydride.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and removal of common byproducts.
Issue 1: Low Yield of this compound
-
Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors throughout the three main stages of synthesis: the Stobbe condensation, saponification, and dehydration.
-
Stobbe Condensation:
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Incomplete reaction: Ensure the base (e.g., sodium ethoxide, potassium tert-butoxide) is fresh and anhydrous. The reaction is sensitive to moisture.[1][2]
-
Side reactions: A competing Cannizzaro reaction can occur with aromatic aldehydes like benzaldehyde, especially in the presence of a strong base. This consumes the aldehyde, reducing the yield of the desired product.[2][3] Consider adding the aldehyde slowly to the reaction mixture to minimize this.
-
Self-condensation of succinic ester: While less common, the succinic ester can undergo self-condensation. Using a slight excess of the aldehyde can help favor the desired reaction.
-
-
Saponification:
-
Incomplete hydrolysis: Ensure complete hydrolysis of the intermediate half-ester to the diacid by using a sufficient excess of base (e.g., NaOH or KOH) and adequate reaction time and temperature.[4][5] Monitoring the reaction by thin-layer chromatography (TLC) can confirm the disappearance of the starting ester.
-
-
Dehydration:
-
Incomplete conversion: The dehydration of the diacid to the anhydride requires a dehydrating agent like acetyl chloride or acetic anhydride.[6][7][8] Ensure the reagent is fresh and the reaction goes to completion.
-
Product degradation: Prolonged heating at high temperatures during dehydration can lead to decomposition.[9]
-
-
Issue 2: Presence of Geometric Isomer ((Z)-isomer) Impurity
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Question: My final product is contaminated with the (Z)-isomer of benzylidenesuccinic anhydride. How can I remove it?
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Answer: The Stobbe condensation can produce a mixture of (E) and (Z) isomers.[10] The (E)-isomer is typically the thermodynamically more stable and desired product.
-
Recrystallization: This is the most common and effective method for removing the (Z)-isomer. The two isomers often have different solubilities in various solvents, allowing for the selective crystallization of the desired (E)-isomer.
-
Column Chromatography: If recrystallization is not sufficiently effective, column chromatography can be employed to separate the isomers. Due to the polarity difference between the (E) and (Z) isomers, they will exhibit different retention times on a silica gel column.
-
Issue 3: Contamination with Unreacted Starting Materials
-
Question: How can I remove unreacted benzaldehyde and diethyl succinate from my product?
-
Answer:
-
Benzaldehyde:
-
Extraction: During the workup of the Stobbe condensation, washing the organic layer with an aqueous solution of sodium bisulfite can effectively remove unreacted benzaldehyde by forming a water-soluble adduct.
-
Evaporation: Benzaldehyde is relatively volatile and can be partially removed under reduced pressure.
-
-
Diethyl Succinate:
-
Saponification and Extraction: Diethyl succinate will be saponified along with the product's half-ester to the corresponding dicarboxylate salt. During the acidic workup, succinic acid will be formed, which has different solubility properties than benzylidenesuccinic acid and can be separated by extraction or crystallization.
-
-
Issue 4: Presence of Intermediate Half-Ester or Diacid in the Final Product
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Question: My final anhydride product is contaminated with the intermediate benzylidenesuccinic acid half-ester or the diacid. What went wrong?
-
Answer: This indicates incomplete saponification or dehydration.
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Incomplete Saponification: If the half-ester is present, the saponification step was likely incomplete. Re-subjecting the mixture to basic hydrolysis should resolve this.
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Incomplete Dehydration: The presence of the diacid points to an incomplete dehydration step. The crude product can be treated again with a dehydrating agent like acetyl chloride or acetic anhydride to convert the remaining diacid to the anhydride.[6][7][8]
-
Frequently Asked Questions (FAQs)
-
What is the role of the base in the Stobbe condensation? The base, typically a strong alkoxide like sodium ethoxide or potassium tert-butoxide, is crucial for deprotonating the α-carbon of the succinic ester, forming a reactive enolate anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[1][2]
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Why is the reaction mixture acidified after the Stobbe condensation? Acidification is necessary to protonate the carboxylate salt of the half-ester that is formed during the reaction, yielding the free carboxylic acid half-ester which can then be isolated.[1]
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What is the purpose of the saponification step? Saponification is the hydrolysis of the ester group in the intermediate half-ester to a carboxylate group using a base. After acidification, this yields the dicarboxylic acid (benzylidenesuccinic acid), which is the precursor to the final anhydride.[4][5]
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How can I monitor the progress of the reactions? Thin-layer chromatography (TLC) is a valuable tool for monitoring the progress of each step. By spotting the reaction mixture alongside the starting materials and expected products on a TLC plate, you can visualize the consumption of reactants and the formation of products.
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What are some suitable solvents for recrystallizing this compound? Commonly used solvent systems for the recrystallization of similar organic compounds include ethanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes or petroleum ether).[11][12] The optimal solvent system should be determined experimentally to achieve high purity and yield.
Quantitative Data Summary
| Purification Method | Impurity Removed | Typical Purity Improvement | Reference/Principle |
| Recrystallization | (Z)-isomer, minor impurities | Can significantly increase the isomeric purity of the (E)-isomer. | Based on differential solubility of isomers and impurities.[11][12] |
| Column Chromatography | (Z)-isomer, other byproducts | Can achieve high purity (>98%) depending on conditions. | Based on differential adsorption of compounds to the stationary phase.[13][14] |
| Aqueous Wash (Workup) | Unreacted benzaldehyde, water-soluble impurities | Effective for removing specific water-soluble byproducts. | Based on partitioning of compounds between organic and aqueous phases. |
Experimental Protocols
Protocol 1: Synthesis of (E)-Benzylidenesuccinic Acid
This protocol describes the Stobbe condensation and subsequent saponification to yield (E)-benzylidenesuccinic acid.
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Stobbe Condensation:
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In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.
-
Heat the solution to reflux.
-
Add a mixture of freshly distilled benzaldehyde and diethyl succinate dropwise to the refluxing solution over a period of 1-2 hours.
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After the addition is complete, continue refluxing for an additional 2-3 hours.
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Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the crude half-ester.
-
Filter the precipitate, wash with cold water, and dry.
-
-
Saponification:
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Dissolve the crude half-ester in an aqueous solution of sodium hydroxide (10-20%).
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Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (can be monitored by TLC).
-
Cool the solution and acidify with concentrated hydrochloric acid to precipitate the crude (E)-benzylidenesuccinic acid.
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Filter the precipitate, wash thoroughly with cold water, and dry.
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Protocol 2: Dehydration of (E)-Benzylidenesuccinic Acid to this compound
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Place the dry (E)-benzylidenesuccinic acid in a round-bottom flask.
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Add an excess of acetyl chloride or acetic anhydride.[6][7][8]
-
Gently reflux the mixture for 1-2 hours.
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Allow the mixture to cool to room temperature, during which the anhydride may crystallize.
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If using acetyl chloride, the excess reagent can be removed by distillation. If using acetic anhydride, the product can be precipitated by adding cold water.
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Filter the crude this compound, wash with a small amount of cold ether or petroleum ether, and dry.
Protocol 3: Purification of this compound by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethyl acetate, ethanol, or a mixture of ethyl acetate and hexanes).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
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Allow the solution to cool slowly to room temperature to form crystals.
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For maximum yield, the flask can be placed in an ice bath to induce further crystallization.
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Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 4: Purification of this compound by Column Chromatography
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh) is a common choice.[13]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. The optimal ratio should be determined by TLC analysis to achieve good separation between the desired product and impurities.
-
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
Visualizations
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for common issues in the synthesis.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. chemistry-reaction.com [chemistry-reaction.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Saponification-Typical procedures - operachem [operachem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. rroij.com [rroij.com]
- 14. Column Chromatography and HPLC - Edubirdie [edubirdie.com]
Technical Support Center: Optimizing the Synthesis of (E)-Benzylidenesuccinic Anhydride
Welcome to the technical support center for the synthesis of (E)-benzylidenesuccinic anhydride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a three-step process: a Stobbe condensation of benzaldehyde with a succinic ester, followed by hydrolysis of the resulting monoester, and subsequent cyclization to the anhydride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Stobbe Condensation | 1. Inactive Base: The base (e.g., potassium t-butoxide, sodium ethoxide, sodium hydride) may have degraded due to moisture. | - Use a fresh, unopened container of the base. - If using sodium hydride, ensure the mineral oil is thoroughly washed away with a dry, inert solvent (e.g., hexanes) before use. - For potassium t-butoxide and sodium ethoxide, ensure they are stored under an inert atmosphere and handled in a glovebox or under a stream of inert gas. |
| 2. Impure Reagents: Benzaldehyde may have oxidized to benzoic acid. Succinic ester may contain impurities. | - Use freshly distilled benzaldehyde. - Ensure the succinic ester is of high purity and dry. | |
| 3. Inappropriate Solvent: The solvent may not be anhydrous, or it may not be suitable for the chosen base. | - Use anhydrous solvents. For instance, if using sodium hydride, THF or DMF are common choices and should be freshly dried. For potassium t-butoxide, t-butanol is often used. | |
| 4. Incorrect Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to side reactions. | - The optimal temperature depends on the base and solvent. For potassium t-butoxide in t-butanol, reflux temperature is often employed. For sodium hydride in THF, the reaction may be initiated at room temperature and then gently heated. | |
| Formation of a White Precipitate (Benzoic Acid) | Cannizzaro Reaction: This is a common side reaction when using a strong base with an aldehyde that lacks alpha-hydrogens, like benzaldehyde. The base attacks the carbonyl group, leading to a disproportionation reaction that forms benzyl alcohol and benzoic acid. | - Add the benzaldehyde slowly to the reaction mixture containing the base and succinic ester. - Maintain a moderate reaction temperature to favor the Stobbe condensation over the Cannizzaro reaction. - During workup, benzoic acid can be removed by washing the organic layer with a saturated aqueous solution of sodium bicarbonate. The benzoic acid will be converted to sodium benzoate and dissolve in the aqueous layer. |
| Formation of a Yellow, Oily Residue | Self-Condensation of Benzaldehyde: Under basic conditions, benzaldehyde can undergo self-condensation (a type of aldol condensation) to form various side products. | - Similar to mitigating the Cannizzaro reaction, slow addition of benzaldehyde and temperature control are crucial. - Purification of the final product by recrystallization or column chromatography can effectively remove these impurities. |
| Incomplete Hydrolysis of the Monoester | 1. Insufficient Reaction Time or Temperature: The hydrolysis of the ester to the dicarboxylic acid may not have gone to completion. | - Increase the reaction time or temperature of the hydrolysis step. - Ensure a sufficient excess of the hydrolyzing agent (e.g., NaOH or KOH solution) is used. |
| 2. Inefficient Mixing: If the reaction is heterogeneous, poor mixing can lead to incomplete reaction. | - Ensure vigorous stirring throughout the hydrolysis process. | |
| Low Yield of Anhydride During Cyclization | 1. Incomplete Dehydration: The conversion of the dicarboxylic acid to the anhydride may be incomplete. | - Use a sufficient amount of the dehydrating agent (e.g., acetyl chloride or acetic anhydride). - Ensure the reaction is heated for an adequate amount of time to drive the dehydration to completion. |
| 2. Hydrolysis of the Anhydride: The anhydride is sensitive to moisture and can revert to the dicarboxylic acid. | - Perform the cyclization and subsequent workup under anhydrous conditions. - Dry the final product thoroughly. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Stobbe condensation?
A1: The base is crucial for deprotonating the α-carbon of the succinic ester, forming a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde, which initiates the condensation reaction.[1][2] Strong bases like potassium t-butoxide, sodium ethoxide, and sodium hydride are commonly used.[3]
Q2: Which base is best for the Stobbe condensation of benzaldehyde?
A2: The choice of base can significantly impact the reaction yield. Potassium t-butoxide is often preferred as it is a strong, non-nucleophilic base that can lead to higher yields compared to sodium ethoxide.[4] Sodium hydride is another effective base, particularly when used with a suitable aprotic solvent like THF or DMF.[3]
Q3: How can I monitor the progress of the Stobbe condensation?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals, quench them with a dilute acid, and spot them on a TLC plate. The disappearance of the starting materials (benzaldehyde and succinic ester) and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Q4: What is the mechanism of the final cyclization step to form the anhydride?
A4: The dicarboxylic acid is typically treated with a dehydrating agent like acetyl chloride or acetic anhydride. The mechanism involves the formation of a mixed anhydride intermediate, which then undergoes an intramolecular nucleophilic attack by the second carboxylic acid group to form the cyclic anhydride and release a molecule of acetic acid (in the case of acetic anhydride) or HCl and acetic acid (in the case of acetyl chloride).
Q5: How can I purify the final this compound?
A5: The crude anhydride can be purified by recrystallization from a suitable solvent, such as a mixture of ethyl acetate and hexanes or toluene. If significant impurities are present, column chromatography on silica gel may be necessary.
Data Presentation
The yield of the Stobbe condensation product can vary significantly depending on the reaction conditions. The following table summarizes reported yields for the condensation of aromatic aldehydes with succinic esters under different conditions.
| Benzaldehyde Derivative | Succinic Ester | Base | Solvent | Temperature | Yield of Monoester/Diacid (%) | Reference |
| Benzaldehyde | Diethyl succinate | Sodium ethoxide | Ethanol | Reflux | ~35% | [5] |
| Benzaldehyde | Diethyl succinate | Potassium t-butoxide | t-Butanol | Reflux | Higher than NaOEt | [4] |
| 3,4-Disubstituted Acetophenones | Diethyl succinate | Potassium t-butoxide | Not specified | Not specified | Good yields | [4] |
| Various Aromatic Aldehydes | Dimethyl methylsuccinate | Potassium t-butoxide | Not specified | Not specified | Good yields | [6] |
| Benzaldehyde | Diethyl succinate | Sodium hydride | Benzene | Not specified | Excellent yields | [7] |
Experimental Protocols
A detailed, three-step experimental protocol for the synthesis of this compound is provided below.
Step 1: Stobbe Condensation of Benzaldehyde with Diethyl Succinate
-
Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dry t-butanol.
-
Addition of Base: Carefully add potassium t-butoxide to the solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the stirred solution, add diethyl succinate followed by the slow, dropwise addition of freshly distilled benzaldehyde.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any benzoic acid. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude monoester.
Step 2: Hydrolysis of the Monoester to (E)-Benzylidenesuccinic Acid
-
Hydrolysis: Dissolve the crude monoester in an aqueous solution of sodium hydroxide.
-
Heating: Heat the mixture to reflux for several hours until the hydrolysis is complete (can be monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Isolation: Collect the precipitated (E)-benzylidenesuccinic acid by vacuum filtration, wash with cold water, and dry thoroughly.
Step 3: Cyclization to this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the dry (E)-benzylidenesuccinic acid in an excess of acetyl chloride or acetic anhydride.
-
Heating: Heat the mixture to reflux for 1-2 hours. The solid should dissolve as the reaction proceeds.
-
Removal of Excess Reagent: After the reaction is complete, remove the excess acetyl chloride or acetic anhydride by distillation under reduced pressure.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizations
Experimental Workflow
References
- 1. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. africaresearchconnects.com [africaresearchconnects.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
Troubleshooting guide for the Stobbe condensation reaction
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the Stobbe condensation reaction.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Stobbe condensation in a question-and-answer format.
Q1: Why is my reaction yield consistently low?
Low yields in a Stobbe condensation can stem from several factors. A primary consideration is the choice of base, which is critical for the initial deprotonation of the succinic ester.[1][2] Stronger, non-nucleophilic bases are often preferred. Additionally, side reactions can consume starting materials and reduce the yield of the desired product. Highly enolizable ketones, for instance, are known to produce low yields.[3]
Troubleshooting Steps:
-
Evaluate Your Base: Weaker bases like sodium ethoxide can be less effective and lead to lower yields compared to stronger bases such as potassium t-butoxide or sodium hydride.[1][2] For ketones in particular, potassium t-butoxide or sodium hydride are reported to give better yields and require shorter reaction times.[1][2]
-
Check for Moisture: The strong bases used are highly sensitive to water. Ensure all glassware is oven-dried and solvents are anhydrous. Moisture will quench the base, halting the reaction.
-
Reaction Temperature: Temperature can influence the equilibrium and rate of side reactions. While some reactions proceed well at room temperature, others may require heating to drive the condensation to completion. However, excessively high temperatures can promote side reactions. For instance, with benzaldehyde and diethyl succinate, lower temperatures (-10°C) can favor the formation of dibenzylidenesuccinic acid, a side product.[4]
-
Purity of Reactants: Ensure the purity of your ketone/aldehyde and succinic ester. Impurities can interfere with the reaction.
Q2: I am observing multiple products or significant side reactions. How can I improve the selectivity?
The Stobbe condensation is susceptible to several side reactions, which can complicate purification and lower the yield of the desired product.[3]
-
Self-condensation of the carbonyl compound: Aldehydes and enolizable ketones can undergo self-condensation (an aldol reaction).[3]
-
Cannizzaro reaction: Aromatic aldehydes can disproportionate via the Cannizzaro reaction in the presence of a strong base.[3]
-
Claisen-type acylation: Highly reactive ketones may be acylated at their α-position by the succinic ester.[3]
-
Double bond migration: If the carbonyl compound has α-protons, a mixture of alkene isomers can be formed.[3]
Mitigation Strategies:
-
Choice of Base: Using a bulky, strong base like potassium t-butoxide can sometimes minimize side reactions compared to smaller bases like sodium ethoxide.
-
Reaction Conditions: Carefully control the reaction temperature. Running the reaction at the lowest temperature that allows for a reasonable reaction rate can often improve selectivity.
-
Order of Addition: Adding the ketone or aldehyde slowly to the mixture of the succinic ester and base may help to minimize its self-condensation.
Q3: The reaction mixture has become a thick, un-stirrable slurry. What should I do?
High viscosity can be an issue, particularly in solvent-free conditions or if the product salt precipitates.
-
Solvent Addition: If the reaction is being run in a minimal amount of solvent, the careful addition of more anhydrous solvent (e.g., t-butanol for reactions with potassium t-butoxide, or THF) can improve stirrability.
-
Mechanical Stirring: Ensure you are using a robust mechanical stirrer that can handle viscous mixtures, rather than a magnetic stir bar which may become ineffective.
Q4: How do I effectively isolate and purify my product?
The primary product of the Stobbe condensation is the salt of a half-ester.[5][6] The work-up procedure typically involves acidification to protonate the carboxylate, followed by extraction.
General Work-up and Purification:
-
Quenching and Acidification: After the reaction is complete, the mixture is typically cooled and then treated with water. This is followed by acidification with a mineral acid (e.g., dilute HCl) to a pH of around 3.[7]
-
Extraction: The product is then extracted from the aqueous layer using an organic solvent like diethyl ether.
-
Washing: The organic layer is washed with water and then brine to remove any remaining inorganic salts.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can often be purified by crystallization from a suitable solvent or by distillation.
Data on Reaction Conditions
The choice of base is a crucial parameter in optimizing the Stobbe condensation. Stronger bases generally lead to higher yields and faster reactions. Below is a summary of yields for specific Stobbe condensation reactions under different conditions.
| Carbonyl Compound | Succinic Ester | Base | Solvent | Temperature | Yield (%) | Reference |
| Acetophenone | Dimethyl succinate | Potassium t-butoxide | None | Room Temp. | 95 | [8] |
| Ethyl methyl ketone | Dimethyl succinate | Potassium t-butoxide | None | Room Temp. | 78 | [8] |
| Acetone | Dimethyl succinate | Potassium t-butoxide | None | Room Temp. | 72 | [8] |
| Benzaldehyde | Methyl β-benzoyl propionate | Potassium t-butoxide | None | 80°C | 66 | [8] |
| Piperonal | Diethyl succinate | Sodium ethoxide | Ethanol | Reflux | 90 | [4] |
| Benzophenone | Diethyl succinate | Potassium t-butoxide | t-Butanol | Reflux | 90 | [4] |
Experimental Protocols
Protocol 1: Stobbe Condensation of Benzophenone with Diethyl Succinate using Potassium t-Butoxide
This protocol is adapted from established procedures for the Stobbe condensation.[4]
Materials:
-
Benzophenone
-
Diethyl succinate
-
Potassium t-butoxide
-
Anhydrous t-butanol
-
Diethyl ether
-
Dilute Hydrochloric Acid
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add potassium t-butoxide (1.1 equivalents).
-
Add anhydrous t-butanol to the flask.
-
To this solution, add a mixture of benzophenone (1 equivalent) and diethyl succinate (1.2 equivalents) dropwise with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for the appropriate time (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Acidify the aqueous layer with dilute hydrochloric acid to a pH of ~3.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, β-carbethoxy-γ,γ-diphenylvinylacetic acid.
-
Purify the crude product by crystallization.
Visualizations
Caption: Mechanism of the Stobbe condensation reaction.
Caption: General experimental workflow for the Stobbe condensation.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry-reaction.com [chemistry-reaction.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. organicreactions.org [organicreactions.org]
- 6. Stobbe Condensation - Explore the Science & Experts | ideXlab [idexlab.com]
- 7. What is Stobbe Condensation? [unacademy.com]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
Preventing isomerization of (E)-benzylidenesuccinic anhydride during reaction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the isomerization of (E)-benzylidenesuccinic anhydride to its (Z)-isomer during chemical reactions.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential issues leading to the unwanted isomerization of your this compound.
Issue: The final product contains a significant amount of the (Z)-isomer.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| High Reaction Temperature | Lower the reaction temperature. If the reaction requires elevated temperatures, conduct a time-course study to determine the optimal reaction time that minimizes isomerization. |
| Exposure to Light | Protect the reaction mixture from light by using amber glassware or by covering the reaction vessel with aluminum foil. Photoisomerization can be a significant issue for compounds with this type of chemical structure. |
| Acidic or Basic Conditions | The presence of acid or base can catalyze the isomerization. Ensure that all reagents and solvents are neutral. If an acidic or basic catalyst is required for the reaction, consider using a milder catalyst or a shorter reaction time. |
| Prolonged Reaction Times | Minimize the reaction time as much as possible without compromising the yield of the desired product. Longer exposure to reaction conditions can increase the likelihood of isomerization. |
| Purification Method | Certain purification methods, such as chromatography on silica gel, have been reported to cause isomerization of similar compounds. If you suspect this is the case, consider alternative purification methods like recrystallization. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the isomerization of (E)-benzylidenesuccinibenzylidenesuccinic anhydride.
Caption: Troubleshooting workflow for preventing isomerization.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that promote the isomerization of this compound?
A1: The primary factors that can induce isomerization to the (Z)-form are elevated temperatures, exposure to UV or visible light, and the presence of acidic or basic catalysts. Prolonged reaction times and certain purification methods, like chromatography on silica gel, can also contribute to isomerization[1].
Q2: How can I monitor the isomeric ratio during my reaction?
A2: The isomeric ratio can be monitored using techniques such as ¹H NMR spectroscopy, where the vinylic protons of the (E) and (Z) isomers will have distinct chemical shifts and coupling constants. HPLC can also be an effective method for separating and quantifying the two isomers.
Q3: Are there any specific solvents that are known to minimize isomerization?
A3: While the literature does not provide a definitive list of solvents for this specific compound, using non-polar, aprotic solvents is generally advisable to minimize the risk of catalyzed isomerization. It is recommended to perform small-scale solvent screening experiments to identify the optimal solvent for your reaction. In some related systems, pyridine has been used to intentionally cause isomerization, so nitrogenous bases should be avoided if the E-isomer is desired[2].
Q4: Can the (Z)-isomer be converted back to the (E)-isomer?
A4: In some cases, it may be possible to convert the undesired (Z)-isomer back to the more stable (E)-isomer. For structurally similar compounds known as fulgides, heating the (Z)-isomer in pyridine has been shown to yield the (E)-isomer in near-quantitative amounts[2]. However, the specific conditions for this compound would need to be determined experimentally.
Q5: What is a recommended experimental protocol to minimize isomerization during the synthesis of this compound?
A5: The following is a general protocol for a Stobbe condensation to synthesize this compound, with an emphasis on minimizing isomerization.
Experimental Protocol: Stobbe Condensation
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of benzaldehyde and diethyl succinate in an anhydrous, aprotic solvent like toluene.
-
Base Addition: Slowly add a solution of a strong base, such as sodium ethoxide or potassium tert-butoxide, to the reaction mixture at a controlled temperature (e.g., 0-10 °C) to initiate the condensation.
-
Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified period. Monitor the reaction progress by TLC or another suitable method. Avoid excessive heating.
-
Workup: Quench the reaction by carefully adding it to an ice-cold aqueous acid solution (e.g., dilute HCl). Extract the product with an organic solvent.
-
Saponification and Anhydride Formation: The resulting half-ester can be saponified with a base, followed by acidification to yield the dicarboxylic acid. The dicarboxylic acid can then be converted to the anhydride by refluxing with a dehydrating agent like acetyl chloride. This step should be performed under carefully controlled conditions to avoid isomerization.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system. Avoid purification by silica gel chromatography if possible.
Logical Relationship of Factors Affecting Isomerization
Caption: Factors influencing the isomerization of (E)- to (Z)-isomer.
References
Technical Support Center: Purification of Crude (E)-benzylidenesuccinic Anhydride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude (E)-benzylidenesuccinic anhydride. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the common impurities in crude this compound synthesized via Stobbe condensation?
A1: Crude this compound obtained from the Stobbe condensation of benzaldehyde and a succinic ester, followed by cyclization, may contain several impurities. These can include:
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Unreacted starting materials (e.g., benzaldehyde, diethyl succinate).
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The intermediate (E)-benzylidenesuccinic acid (due to incomplete cyclization or hydrolysis of the anhydride).
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The (Z)-isomer of benzylidenesuccinic anhydride.
-
Side-products from the self-condensation of benzaldehyde.
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Polymeric or tarry byproducts.
Q2: My crude product is a dark-colored oil and won't crystallize. What should I do?
A2: Oiling out is a common issue when the crude product has a high level of impurities, which can depress the melting point and inhibit crystallization. Here are some troubleshooting steps:
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Initial Wash: Try washing the crude oil with a solvent in which the desired product is sparingly soluble but the impurities are more soluble. A cold, non-polar solvent like hexane or a mixture of hexane and ethyl acetate can be effective in removing some of the oily impurities.
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Trituration: Add a small amount of a suitable solvent and scratch the inside of the flask with a glass rod at the solvent-air interface. This can induce crystallization.
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Column Chromatography: If the product is still an oil, purification by column chromatography is the recommended next step to remove the majority of the impurities.
Q3: I am getting a low yield after recrystallization. How can I improve it?
A3: Low recovery during recrystallization can be due to several factors:
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Solvent Choice: The chosen recrystallization solvent may be too good at dissolving your compound, even at low temperatures. You may need to screen for a less effective solvent or use a solvent system (a mixture of a "good" solvent and a "poor" solvent).
-
Volume of Solvent: Using an excessive volume of solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Rate: Cooling the solution too rapidly can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Premature Crystallization: If the product crystallizes out of the hot solution during filtration, you can pre-heat the filtration apparatus (funnel and receiving flask) in an oven.
Q4: The melting point of my purified this compound is broad and lower than the literature value. What does this indicate?
A4: A broad and depressed melting point is a classic indication of an impure compound. The most likely impurity is the corresponding (E)-benzylidenesuccinic acid, which can form if the anhydride is exposed to moisture. Ensure that all your solvents are anhydrous and that the purified product is dried in a vacuum desiccator over a strong desiccant like phosphorus pentoxide. If the melting point is still low, a second recrystallization or column chromatography may be necessary.
Q5: How can I confirm the purity of my final product?
A5: Several analytical techniques can be used to assess the purity of your this compound:
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Melting Point: A sharp melting point that matches the literature value is a good indicator of purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual impurities.
-
Infrared (IR) Spectroscopy: The presence of characteristic anhydride carbonyl stretches (around 1860 and 1780 cm⁻¹) and the absence of a broad carboxylic acid O-H stretch (around 3000 cm⁻¹) can indicate the purity of the anhydride.
Data Presentation: Purification Method Comparison
The following table summarizes the expected outcomes from different purification techniques for crude this compound. The values are representative and may vary based on the initial purity of the crude material.
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Single Recrystallization | 95-98% | 60-80% | Simple, scalable | Lower yield, may not remove all isomers |
| Double Recrystallization | >99% | 40-60% | High purity | Lower overall yield, time-consuming |
| Column Chromatography | >99% | 70-90% | High purity, good separation | More complex, requires more solvent |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol outlines a general procedure for the recrystallization of crude this compound. The ideal solvent should be determined through small-scale solubility tests. Good candidates include acetic anhydride, ethyl acetate, or a mixture of ethanol and water.
-
Solvent Selection: In a small test tube, add approximately 50 mg of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent.
-
Drying: Dry the purified crystals under vacuum in a desiccator containing a suitable desiccant (e.g., P₂O₅).
Protocol 2: Purification by Column Chromatography
This protocol describes the purification of crude this compound using silica gel column chromatography.
-
Stationary Phase: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate). A typical starting ratio is 9:1 hexanes:ethyl acetate.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of crude this compound.
Challenges in the scale-up production of (E)-benzylidenesuccinic anhydride
Technical Support Center: (E)-Benzylidenesuccinic Anhydride Production
Welcome to the technical support center for the scale-up production of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing this compound?
A1: The most common and industrially relevant method for synthesizing this compound involves a two-step process:
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Stobbe Condensation: This reaction forms the precursor, (E)-benzylidenesuccinic acid, by condensing benzaldehyde with a dialkyl succinate (e.g., diethyl succinate) in the presence of a strong base.
-
Dehydration (Cyclization): The resulting diacid is then dehydrated to form the cyclic anhydride, typically using a chemical dehydrating agent like acetic anhydride or by thermal methods.
Q2: What are the critical parameters to control during the Stobbe condensation for the precursor acid synthesis?
A2: Key parameters to monitor and control during the Stobbe condensation include:
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Base Selection and Stoichiometry: Strong, non-nucleophilic bases like potassium tert-butoxide or sodium ethoxide are crucial. The stoichiometry of the base is critical as it is consumed during the reaction.
-
Temperature: The reaction temperature influences the rate and selectivity. Lower temperatures may be required to minimize side reactions.
-
Reaction Time: Sufficient reaction time is necessary for the completion of the condensation.
-
Solvent: The choice of solvent can affect the solubility of reactants and intermediates, influencing the reaction rate and yield.
Q3: What are common side reactions to be aware of during the Stobbe condensation?
A3: Several side reactions can occur, impacting the yield and purity of the desired (E)-benzylidenesuccinic acid. These include:
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Self-condensation of Benzaldehyde: Under basic conditions, benzaldehyde can undergo self-condensation reactions like the Cannizzaro reaction.
-
Claisen-type Condensation: The succinic ester can undergo self-condensation.
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Isomerization: The double bond in the product can potentially isomerize under certain conditions.
Q4: What are the most effective methods for the dehydration of (E)-benzylidenesuccinic acid to the anhydride?
A4: The most common laboratory and industrial method is the use of a chemical dehydrating agent. Acetic anhydride is widely used due to its effectiveness and relatively low cost. The reaction is typically heated to drive the cyclization and remove the resulting acetic acid. Thermal dehydration is another option but may require higher temperatures, which can lead to degradation or isomerization of the product.
Q5: How can the purity of this compound be improved during scale-up?
A5: Purification at scale often involves crystallization from a suitable solvent. The choice of solvent is critical to ensure good recovery of the pure product while leaving impurities in the mother liquor. It is also important to control the cooling rate during crystallization to obtain a desirable crystal size and morphology, which facilitates filtration and drying.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up production of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Stobbe Condensation | 1. Inactive or insufficient base. 2. Sub-optimal reaction temperature. 3. Competing side reactions (e.g., Cannizzaro reaction). 4. Short reaction time. | 1. Use fresh, anhydrous base and ensure correct stoichiometry. 2. Optimize the reaction temperature; consider starting at a lower temperature and gradually increasing it. 3. Control the addition rate of benzaldehyde to minimize its self-condensation. 4. Monitor the reaction progress by TLC or HPLC and ensure it has gone to completion. |
| Formation of Impurities in Stobbe Condensation | 1. Presence of moisture or protic impurities. 2. Incorrect base-to-reactant ratio. 3. Reaction temperature is too high. | 1. Ensure all reactants and solvents are anhydrous. 2. Carefully control the stoichiometry of the base. 3. Lower the reaction temperature to improve selectivity. |
| Incomplete Dehydration to Anhydride | 1. Insufficient amount of dehydrating agent (e.g., acetic anhydride). 2. Reaction temperature is too low or reaction time is too short. 3. Presence of excess water in the starting diacid. | 1. Use a sufficient excess of the dehydrating agent. 2. Increase the reaction temperature or prolong the reaction time. Monitor progress via IR spectroscopy (disappearance of carboxylic acid OH stretch). 3. Thoroughly dry the (E)-benzylidenesuccinic acid before the dehydration step. |
| Product Discoloration | 1. Thermal degradation at high temperatures. 2. Presence of impurities that form colored by-products. | 1. Avoid excessive temperatures during dehydration and purification. Consider purification by crystallization rather than distillation if the product is thermally sensitive. 2. Purify the intermediate diacid to remove impurities before the dehydration step. |
| Difficulties in Product Isolation/Crystallization | 1. Oiling out of the product instead of crystallization. 2. Formation of very fine crystals that are difficult to filter. 3. Co-crystallization with impurities. | 1. Optimize the solvent system for crystallization. A mixture of solvents may be necessary. 2. Control the cooling rate during crystallization; slower cooling generally leads to larger crystals. 3. Ensure the crude product is of sufficient purity before attempting crystallization. An initial purification step (e.g., washing) may be required. |
Experimental Protocols
Synthesis of (E)-Benzylidenesuccinic Acid (Stobbe Condensation) - Lab Scale
-
Reagents and Materials:
-
Benzaldehyde
-
Diethyl succinate
-
Potassium tert-butoxide
-
tert-Butanol (anhydrous)
-
Toluene (anhydrous)
-
Hydrochloric acid (concentrated)
-
Water
-
-
Procedure:
-
To a stirred solution of potassium tert-butoxide in tert-butanol under a nitrogen atmosphere, a mixture of benzaldehyde and diethyl succinate is added dropwise at a temperature maintained below 30°C.
-
After the addition is complete, the mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC/HPLC).
-
The reaction mixture is then quenched with water and the aqueous layer is separated.
-
The aqueous layer is washed with toluene to remove unreacted starting materials.
-
The aqueous layer is acidified with concentrated hydrochloric acid, leading to the precipitation of (E)-benzylidenesuccinic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
-
Synthesis of this compound (Dehydration) - Lab Scale
-
Reagents and Materials:
-
(E)-Benzylidenesuccinic acid (dried)
-
Acetic anhydride
-
-
Procedure:
-
A mixture of (E)-benzylidenesuccinic acid and acetic anhydride is heated at reflux for 2-4 hours.
-
The progress of the reaction is monitored by IR spectroscopy to observe the disappearance of the carboxylic acid O-H stretch.
-
After the reaction is complete, the excess acetic anhydride and acetic acid are removed by distillation under reduced pressure.
-
The crude this compound is then purified by recrystallization from a suitable solvent (e.g., a mixture of toluene and heptane).
-
Quantitative Data
The following tables provide representative data for the synthesis of this compound. Note that optimal conditions may vary depending on the scale of the reaction and the specific equipment used.
Table 1: Stobbe Condensation - Reaction Parameters
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) |
| Base | Potassium tert-butoxide | Potassium tert-butoxide |
| Solvent | tert-Butanol/Toluene | Toluene |
| Temperature | 25-30 °C | 30-40 °C |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Yield | 85-95% | 80-90% |
Table 2: Dehydration - Reaction Parameters
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) |
| Dehydrating Agent | Acetic Anhydride | Acetic Anhydride |
| Temperature | 120-140 °C (reflux) | 120-140 °C |
| Reaction Time | 2-4 hours | 4-6 hours |
| Typical Yield | 90-98% | 88-95% |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound production.
Identifying and minimizing side reactions with (E)-benzylidenesuccinic anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-benzylidenesuccinic anhydride. Our goal is to help you identify and minimize side reactions to ensure the successful outcome of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method for synthesizing this compound is a two-step process. The first step is the Stobbe condensation of benzaldehyde with a dialkyl succinate (e.g., diethyl succinate) in the presence of a strong base to form (E)-benzylidenesuccinic acid or its corresponding ester.[1][2][3] The second step involves the dehydration of the resulting diacid to the anhydride, typically using a dehydrating agent like acetyl chloride or acetic anhydride.
Q2: What are the most common side reactions during the synthesis of this compound via Stobbe condensation?
A2: The primary side reactions of concern during the Stobbe condensation with benzaldehyde are:
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Cannizzaro reaction: In the presence of a strong base, benzaldehyde can undergo a disproportionation reaction to form benzyl alcohol and benzoic acid.[3][4] This is more prevalent with bases like sodium ethoxide.
-
Self-condensation of benzaldehyde: An aldol-type condensation of two benzaldehyde molecules can occur.[3]
-
Formation of isomeric products: While the (E)-isomer is generally favored, the formation of the (Z)-isomer is possible.
-
Hydrolysis of the anhydride: The final product, this compound, is susceptible to hydrolysis back to the diacid if exposed to water.[5]
Q3: How can I minimize the Cannizzaro reaction?
A3: To minimize the Cannizzaro reaction, it is recommended to use potassium tert-butoxide as the base instead of sodium ethoxide.[1][4] Additionally, adding the benzaldehyde and diethyl succinate solution to a boiling solution of the base can help favor the desired Stobbe condensation over the Cannizzaro reaction.[4]
Q4: Is decarboxylation of (E)-benzylidenesuccinic acid a concern?
A4: Decarboxylation of β-keto acids is a common reaction, but (E)-benzylidenesuccinic acid is an α,β-unsaturated dicarboxylic acid. While decarboxylation is possible under certain conditions, particularly at high temperatures, it is not typically a major side reaction during the synthesis and dehydration steps if temperatures are controlled.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of (E)-benzylidenesuccinic acid | 1. Cannizzaro reaction: Significant formation of benzoic acid and benzyl alcohol.[4] 2. Self-condensation of benzaldehyde. [3] 3. Incomplete reaction: Insufficient reaction time or temperature. | 1. Use potassium tert-butoxide as the base.[1][4] Slowly add reactants to a hot solution of the base. 2. Ensure slow addition of reactants to the base. 3. Increase reflux time under an inert atmosphere. |
| Product is an oil or fails to crystallize | 1. Presence of isomeric impurities: A mixture of (E) and (Z) isomers can inhibit crystallization. 2. Contamination with side products: Benzyl alcohol or products from benzaldehyde self-condensation can act as impurities. | 1. Attempt purification by column chromatography. 2. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water). |
| Low yield of this compound during dehydration | 1. Incomplete dehydration: Insufficient amount of dehydrating agent or reaction time. 2. Hydrolysis of the anhydride: Exposure of the product to moisture during workup or storage. | 1. Use a fresh, anhydrous dehydrating agent (e.g., acetyl chloride, acetic anhydride) and ensure the reaction goes to completion. 2. Perform the workup under anhydrous conditions and store the final product in a desiccator. |
| Product IR spectrum shows a broad OH peak | Incomplete dehydration or hydrolysis: The presence of the carboxylic acid starting material or hydrolysis of the anhydride product. | 1. Repeat the dehydration step with fresh reagents. 2. Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture. |
Experimental Protocols
Protocol 1: Synthesis of (E)-Benzylidenesuccinic Acid via Stobbe Condensation
This protocol is adapted from established procedures for the Stobbe condensation.[1][4]
Materials:
-
Benzaldehyde
-
Diethyl succinate
-
Potassium tert-butoxide
-
tert-Butanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of potassium tert-butoxide in anhydrous tert-butanol under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the potassium tert-butoxide solution to reflux.
-
In the dropping funnel, prepare a mixture of equimolar amounts of freshly distilled benzaldehyde and diethyl succinate.
-
Add the benzaldehyde-diethyl succinate mixture dropwise to the refluxing potassium tert-butoxide solution over a period of 30 minutes.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (E)-benzylidenesuccinic acid.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Synthesis of this compound
This protocol describes the dehydration of (E)-benzylidenesuccinic acid.
Materials:
-
(E)-Benzylidenesuccinic acid (purified)
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the purified (E)-benzylidenesuccinic acid.
-
Add an excess of acetyl chloride (or acetic anhydride).
-
Gently reflux the mixture for 1-2 hours. The solid should dissolve.
-
Cool the reaction mixture to room temperature.
-
Remove the excess acetyl chloride under reduced pressure.
-
The resulting solid is the crude this compound.
-
Recrystallize the crude product from an anhydrous solvent such as a mixture of anhydrous diethyl ether and petroleum ether to obtain the purified anhydride.
-
Dry the purified product in a vacuum desiccator.
Quantitative Data
The choice of base can significantly impact the yield of the desired product and the formation of the Cannizzaro side product.
Table 1: Effect of Base on Stobbe Condensation of Benzaldehyde
| Base | Yield of (E)-Benzylidenesuccinic Acid Derivative (%) | Yield of Benzoic Acid (Cannizzaro Product) (%) | Reference |
| Potassium tert-butoxide | 60-72 | ~5 | [4] |
| Sodium Ethoxide | Lower (not specified) | ~22 | [4] |
Note: Yields are reported for the condensation with dimethyl methylsuccinate, which is expected to have similar reactivity to diethyl succinate.[4]
Visualizations
Stobbe Condensation Pathway and Side Reactions
Caption: Stobbe condensation pathway and major side reaction.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Synthesis of (E)-Benzylidenesuccinic Anhydride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of (E)-benzylidenesuccinic anhydride, focusing on the critical role of catalyst choice. The synthesis is typically a two-step process: a Stobbe condensation to form an intermediate, followed by dehydration to yield the final anhydride.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Yield of Stobbe Condensation Product
-
Question: My Stobbe condensation reaction with benzaldehyde and diethyl succinate is giving a very low yield or no product at all. What are the possible causes and solutions?
-
Answer: Low or no yield in a Stobbe condensation can stem from several factors related to reagents, reaction conditions, and catalyst activity.
-
Probable Cause 1: Inactive or Insufficient Base Catalyst: The alkoxide or hydride base is crucial for deprotonating the succinic ester and initiating the condensation.
-
Solution: Use a freshly opened or properly stored strong base like potassium tert-butoxide or sodium hydride. Ensure anhydrous conditions, as moisture will quench the base. It has been reported that potassium tert-butoxide and sodium hydride can give better yields and require shorter reaction times compared to sodium ethoxide.[1][2]
-
-
Probable Cause 2: Presence of Water in the Reaction: Water reacts with the strong base, rendering it ineffective.
-
Solution: Use anhydrous solvents and dry glassware. Diethyl succinate and benzaldehyde should also be free of water.
-
-
Probable Cause 3: Inefficient Deprotonation of Succinic Ester: The equilibrium may not favor the formation of the succinate enolate.
-
Solution: Consider using a stronger base like sodium hydride, which irreversibly deprotonates the succinic ester.
-
-
Probable Cause 4: Low Reaction Temperature: The reaction rate might be too slow at lower temperatures.
-
Solution: While the initial addition of reagents may be done at a lower temperature to control the reaction, ensure the reaction mixture is heated to reflux to drive the condensation to completion.
-
-
Issue 2: Formation of Significant Side Products
-
Question: I am observing significant amounts of side products in my Stobbe condensation, complicating purification. What are these side products and how can I minimize them?
-
Answer: The formation of side products is a common challenge in the Stobbe condensation, particularly with aromatic aldehydes like benzaldehyde.
-
Probable Cause 1: Cannizzaro Reaction: In the presence of a strong base, benzaldehyde can undergo a disproportionation reaction to form benzyl alcohol and benzoic acid.[1][3]
-
Solution: Add the benzaldehyde slowly to the reaction mixture containing the succinic ester and the base. This ensures that the concentration of free benzaldehyde is low at any given time, favoring the Stobbe condensation over the Cannizzaro reaction.
-
-
Probable Cause 2: Self-Condensation of Benzaldehyde (Aldol Condensation): Benzaldehyde can react with its enolate to form aldol adducts.[1][3]
-
Solution: Similar to minimizing the Cannizzaro reaction, slow addition of benzaldehyde is recommended. Maintaining a moderate reaction temperature can also help control this side reaction.
-
-
Probable Cause 3: Claisen Condensation: The succinic ester can undergo self-condensation, though this is less common under typical Stobbe conditions.
-
Solution: Ensure the reaction conditions favor the reaction with the aldehyde. Using a 1:1 molar ratio of the ester to the aldehyde is standard.
-
-
Issue 3: Difficulty in Dehydration of Benzylidenesuccinic Acid
-
Question: The dehydration of the intermediate benzylidenesuccinic acid to the anhydride is incomplete or results in a dark, impure product. What are the best practices for this step?
-
Answer: Incomplete dehydration or product degradation can occur if the reaction conditions are not optimal.
-
Probable Cause 1: Ineffective Dehydrating Agent: The chosen dehydrating agent may not be potent enough.
-
Solution: Acetic anhydride is a commonly used and effective dehydrating agent for this purpose. Acetyl chloride can also be used. Refluxing the diacid in an excess of acetic anhydride is a standard procedure.
-
-
Probable Cause 2: Reaction Time is Too Short: The dehydration reaction may require a longer time to go to completion.
-
Solution: Ensure the reaction is refluxed for a sufficient period (typically 1-2 hours). Monitor the reaction progress by checking for the cessation of acetic acid evolution.
-
-
Probable Cause 3: Overheating or Prolonged Reaction Time: This can lead to decomposition and the formation of colored impurities.
-
Solution: Maintain a steady reflux temperature and avoid excessive heating. Once the reaction is complete, proceed with the workup without unnecessary delay.
-
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the Stobbe condensation of benzaldehyde and diethyl succinate?
A1: While sodium ethoxide can be used, potassium tert-butoxide and sodium hydride are generally recommended for better yields and shorter reaction times with aromatic aldehydes.[1][2] Potassium tert-butoxide is a strong, non-nucleophilic base that is very effective in promoting the condensation. Sodium hydride, an even stronger base, drives the initial deprotonation of the succinic ester to completion.
Q2: What is the role of the base in the Stobbe condensation?
A2: The base plays a crucial role in the Stobbe condensation by deprotonating the α-carbon of the succinic ester to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone.
Q3: Can I use other succinic esters besides diethyl succinate?
A3: Yes, other dialkyl succinates like dimethyl succinate can also be used. The choice of ester may influence the reaction conditions and the properties of the intermediate half-ester.
Q4: How do I purify the final this compound?
A4: The crude anhydride obtained after the dehydration step can be purified by recrystallization from a suitable solvent, such as a mixture of ethyl acetate and petroleum ether, or by vacuum distillation.
Q5: What is the expected stereochemistry of the product?
A5: The Stobbe condensation typically leads to the formation of the (E)-isomer as the thermodynamically more stable product.
Data Presentation
The choice of catalyst significantly impacts the yield of the Stobbe condensation product, which is the precursor to this compound. The following table summarizes the typical yields observed for the Stobbe condensation of aromatic aldehydes with diethyl succinate using different catalysts.
| Catalyst | Typical Yield of Half-Ester (%) | Relative Reaction Time | Key Considerations |
| Sodium Ethoxide (NaOEt) | 40-60 | Longer | A classic and cost-effective choice, but may lead to lower yields and require longer reaction times.[1] |
| Potassium tert-Butoxide (KOtBu) | 70-90 | Shorter | Generally provides higher yields and is more efficient for aromatic aldehydes. Requires strictly anhydrous conditions.[1] |
| Sodium Hydride (NaH) | 75-95 | Shorter | A very strong and effective base, often giving the highest yields. Requires careful handling due to its reactivity with water.[1][2] |
Note: Yields are representative and can vary based on specific reaction conditions such as temperature, solvent, and reaction time.
Experimental Protocols
1. Stobbe Condensation of Benzaldehyde with Diethyl Succinate using Potassium tert-Butoxide
-
Materials:
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Diethyl succinate
-
Benzaldehyde
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, add potassium tert-butoxide (1.1 molar equivalents) to anhydrous tert-butanol.
-
Stir the mixture to form a solution.
-
Add a mixture of diethyl succinate (1.0 molar equivalent) and freshly distilled benzaldehyde (1.0 molar equivalent) dropwise from the dropping funnel over 30 minutes with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
-
Cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude (E)-benzylidenesuccinic acid monoester.
-
2. Dehydration of (E)-Benzylidenesuccinic Acid to this compound
-
Materials:
-
(E)-Benzylidenesuccinic acid (from the Stobbe condensation, after hydrolysis of the ester if necessary)
-
Acetic anhydride
-
Ethyl acetate
-
Petroleum ether
-
-
Procedure:
-
Place the crude (E)-benzylidenesuccinic acid in a round-bottom flask.
-
Add an excess of acetic anhydride (e.g., 5-10 molar equivalents).
-
Heat the mixture to reflux for 1-2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid formed during the reaction by vacuum distillation.
-
The resulting crude this compound can be purified by recrystallization from a mixture of ethyl acetate and petroleum ether to yield the pure product.
-
Mandatory Visualization
Experimental Workflow for this compound Synthesis
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield in Stobbe Condensation
Caption: Troubleshooting flowchart for low yield in the Stobbe condensation step.
References
How to handle and store (E)-benzylidenesuccinic anhydride to prevent degradation
Welcome to the technical support center for (E)-benzylidenesuccinic anhydride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of this compound to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a reactive organic compound. Its stability is crucial as degradation can lead to the formation of impurities, which may affect experimental outcomes, product purity, and biological activity in drug development. The primary degradation pathways are hydrolysis, thermal rearrangement, and photochemical reactions.
Q2: What are the main signs of degradation?
Visual signs of degradation can include a change in color or the presence of crystalline material that differs from the initial appearance of the compound. Chemically, degradation can be confirmed by the appearance of new peaks in analytical chromatograms (e.g., HPLC, GC-MS) corresponding to degradation products.
Q3: What are the primary degradation products of this compound?
The degradation of this compound can result in several products depending on the conditions:
-
Hydrolysis: The primary product of hydrolysis is (E)-benzylidenesuccinic acid.
-
Thermal Degradation: When heated, especially in the presence of a base like triethylamine, (E,E)-bis(benzylidene)succinic anhydride can rearrange to form 1-phenylnaphthalene-2,3-dicarboxylic anhydride and bis(benzyl)maleic anhydride.[1]
-
Photochemical Degradation: Irradiation of (E,E)-bis(benzylidene)succinic anhydride can lead to the formation of 1-phenyl-1,4-dihydronaphthalene-2,3-dicarboxylic anhydride. In the presence of trichloroacetic acid, cis- and trans-1-phenyl-1,2-dihydronaphthalene-2,3-dicarboxylic anhydrides can also be formed.[1]
Troubleshooting Guides
Issue 1: Unexpected experimental results or failed synthesis.
Possible Cause: Degradation of this compound.
Troubleshooting Steps:
-
Verify Purity: Assess the purity of your starting material using an appropriate analytical method (see Experimental Protocols section).
-
Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (see Table 1).
-
Check Handling Procedures: Confirm that all handling procedures minimize exposure to moisture, light, and high temperatures.
Issue 2: Appearance of unknown peaks in analytical data (HPLC, GC-MS).
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Identify Degradation Pathway: Based on the experimental conditions (e.g., exposure to water, heat, or light), hypothesize the likely degradation pathway.
-
Characterize Degradation Products: If possible, identify the unknown peaks by comparing their retention times and/or mass spectra with known degradation products.
-
Optimize Experimental Conditions: Modify your experimental setup to minimize the conditions that are causing degradation (e.g., work under an inert atmosphere, protect from light).
Data Presentation: Recommended Storage and Handling Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, dry place. | Anhydrides can undergo thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon). | Minimizes contact with atmospheric moisture, preventing hydrolysis. |
| Light | Protect from light. Store in an amber vial or in the dark. | This compound is known to be photosensitive. |
| Container | Use a tightly sealed container. | Prevents ingress of moisture and other contaminants. |
| Incompatible Materials | Avoid contact with water, alcohols, amines, and strong bases. | These substances can react with the anhydride, leading to degradation. |
Table 1: Summary of recommended storage and handling conditions for this compound.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method can be used to determine the purity of this compound and to detect the presence of its primary hydrolysis product, (E)-benzylidenesuccinic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample solution.
-
Run the gradient to elute the compounds.
-
The anhydride, being less polar, will typically have a longer retention time than the corresponding diacid.
-
Protocol 2: Analysis of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to identify volatile degradation products. For non-volatile products, derivatization may be necessary.
-
Column: A non-polar capillary column (e.g., HP-5).
-
Carrier Gas: Helium.
-
Injection: Split injection.
-
Temperature Program:
-
Initial temperature: 60°C.
-
Ramp to 250°C at 20°C/min.
-
Hold for 2 minutes.
-
-
Detector: Mass spectrometer.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane). For non-volatile degradation products, derivatization (e.g., silylation) may be required to increase volatility.
-
Procedure:
-
Inject the prepared sample into the GC-MS.
-
Acquire the mass spectra of the eluting peaks.
-
Identify the degradation products by comparing the obtained mass spectra with a library of known compounds.
-
Mandatory Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. HPLC Determination of Succinic Anhydride and Succinic Acid on SHARC 1 Column | SIELC Technologies [sielc.com]
- 2. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. succinic anhydride - Chromatography Forum [chromforum.org]
Validation & Comparative
A Comparative Analysis of (E)- and (Z)-Benzylidenesuccinic Anhydride Reactivity
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Stereoisomeric Reactivity of Benzylidenesuccinic Anhydrides
The stereochemical configuration of molecules is a critical determinant of their biological activity and chemical reactivity. In the context of drug development and materials science, understanding the distinct properties of geometric isomers is paramount. This guide provides a comparative analysis of the reactivity of (E)- and (Z)-benzylidenesuccinic anhydrides, a class of photochromic compounds known as fulgides. While direct comparative experimental data for benzylidenesuccinic anhydride itself is limited in publicly available literature, this guide draws upon established principles and data from closely related furylfulgides to illustrate the expected differences in their photochemical behavior.
Executive Summary
(E)- and (Z)-benzylidenesuccinic anhydrides are geometric isomers that exhibit distinct reactivity profiles, particularly in response to light. The (E)-isomer is typically the more thermally stable of the two. The primary mode of reactivity for these compounds is photochemical, involving two key processes: E/Z isomerization and a 6π-electrocyclization of the (E)-isomer to form a colored, cyclized product (C). The (Z)-isomer, being less stable, can readily isomerize to the (E)-isomer upon irradiation. The efficiency of these photochemical transformations is quantified by their quantum yields, which represent the number of desired events occurring per photon absorbed.
Data Presentation: Photochemical Reactivity Comparison
The following table summarizes the quantum yields (Φ) for the principal photoreactions of a representative furylfulgide system, which serves as a model for the expected behavior of (E)- and (Z)-benzylidenesuccinic anhydride. These reactions include the conversion of the (E)-isomer to the cyclized form (ΦEC), the isomerization of the (E)-isomer to the (Z)-isomer (ΦEZ), the reverse isomerization from (Z) to (E) (ΦZE), and the ring-opening of the cyclized form back to the (E)-isomer (ΦCE).
| Photoreaction | Description | Quantum Yield (Φ) |
| (E) → Cyclized (C) | 6π-electrocyclization upon UV irradiation | ΦEC = 0.20 |
| (E) → (Z) | Isomerization upon UV irradiation | ΦEZ = 0.09 |
| (Z) → (E) | Isomerization upon UV irradiation | ΦZE = 0.41 |
| Cyclized (C) → (E) | Ring-opening upon visible light irradiation | ΦCE = 0.04 |
Note: Data is based on a furylfulgide derivative in chloroform at room temperature upon irradiation at 366 nm for E→C and E→Z, and Z→E conversions, and at 492 nm for C→E conversion. This data is illustrative of the general reactivity trends expected for benzylidenesuccinic anhydrides.[1]
Experimental Protocols
The following is a generalized experimental protocol for investigating the photochemical reactivity of (E)- and (Z)-benzylidenesuccinic anhydride, based on methodologies used for related fulgides.[1]
Synthesis and Separation of (E)- and (Z)-Isomers
-
Synthesis via Stobbe Condensation: The initial synthesis of a mixture of (E)- and (Z)-benzylidenesuccinic acids is typically achieved through a Stobbe condensation of benzaldehyde with a dialkyl succinate in the presence of a strong base (e.g., potassium tert-butoxide).
-
Anhydride Formation: The resulting mixture of diacids is then converted to the corresponding anhydrides by treatment with a dehydrating agent such as acetyl chloride or acetic anhydride.
-
Isomer Separation: The (E)- and (Z)-isomers of the resulting benzylidenesuccinic anhydride are then separated using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient). The separation is monitored by thin-layer chromatography (TLC). The identity and purity of each isomer are confirmed by spectroscopic methods (1H NMR, 13C NMR, UV-Vis).
Photochemical Reaction and Quantum Yield Determination
-
Sample Preparation: A solution of the purified (E)- or (Z)-isomer of known concentration is prepared in a spectroscopic grade solvent (e.g., chloroform) in a quartz cuvette.
-
Irradiation: The solution is irradiated with a monochromatic light source at a wavelength where the isomer has a significant absorbance (e.g., 366 nm for the E→C, E→Z, and Z→E reactions). The light intensity is measured using a calibrated photodiode or chemical actinometry.
-
Reaction Monitoring: The progress of the photoreaction is monitored over time by UV-Vis spectroscopy, observing the changes in the absorption spectra of the starting material and the product(s).
-
Quantum Yield Calculation: The quantum yield (Φ) for a specific photoreaction is calculated using the following formula:
Φ = (Number of molecules of product formed) / (Number of photons absorbed by the reactant)
The number of molecules of product formed is determined from the change in absorbance at a specific wavelength, and the number of photons absorbed is determined from the incident light intensity, the absorbance of the solution, and the irradiation time.
Visualization of Reaction Pathways
The photochemical reactions of (E)- and (Z)-benzylidenesuccinic anhydride can be visualized as a set of interconnected pathways. The following diagram, generated using the DOT language, illustrates these relationships.
This guide provides a foundational understanding of the differential reactivity of (E)- and (Z)-benzylidenesuccinic anhydride. For specific applications, it is crucial to conduct detailed experimental investigations to quantify the reactivity parameters for the exact molecular system of interest. The provided protocols and comparative data serve as a valuable starting point for such studies in the fields of drug discovery, materials science, and photochemistry.
References
Spectroscopic Analysis for Stereochemical Confirmation of (E)-Benzylidenesuccinic Anhydride: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous determination of stereochemistry is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of spectroscopic data to confirm the stereochemistry of (E)-benzylidenesuccinic anhydride, contrasting it with its (Z)-isomer. Detailed experimental protocols and data interpretation are presented to aid in the accurate assignment of these geometric isomers.
The stereochemical outcome of reactions producing α,β-unsaturated carbonyl compounds, such as benzylidenesuccinic anhydride, can significantly influence their biological activity and chemical reactivity. Therefore, rigorous spectroscopic analysis is paramount. This guide focuses on the application of ¹H NMR, ¹³C NMR, Infrared (IR), and UV-Visible (UV-Vis) spectroscopy as powerful tools for distinguishing between the (E) and (Z) isomers of benzylidenesuccinic anhydride.
Comparative Spectroscopic Data
The key to differentiating the (E) and (Z) isomers lies in the distinct spatial arrangement of the phenyl group and the succinic anhydride ring relative to the carbon-carbon double bond. This geometric difference manifests in unique spectroscopic signatures for each isomer.
| Spectroscopic Technique | This compound | (Z)-Benzylidenesuccinic Anhydride | Key Differentiating Feature |
| ¹H NMR | Olefinic proton (C=CH) signal at a higher chemical shift (δ ~7.8-8.0 ppm). Methylene protons (-CH₂-) signal at a lower chemical shift (δ ~3.6-3.8 ppm). | Olefinic proton (C=CH) signal at a lower chemical shift (δ ~7.2-7.4 ppm). Methylene protons (-CH₂-) signal at a higher chemical shift (δ ~3.9-4.1 ppm). | The anisotropic effect of the phenyl ring deshields the olefinic proton in the (E)-isomer, while it shields the methylene protons. The opposite is true for the (Z)-isomer. |
| ¹³C NMR | Carbonyl carbon (C=O) of the anhydride at a lower chemical shift. Olefinic carbon (C=CH) at a higher chemical shift. | Carbonyl carbon (C=O) of the anhydride at a higher chemical shift. Olefinic carbon (C=CH) at a lower chemical shift. | Steric hindrance in the (Z)-isomer can influence the electronic environment of the carbonyl and olefinic carbons, leading to observable shifts in their resonance frequencies. |
| IR Spectroscopy | Two distinct C=O stretching bands, characteristic of an anhydride, typically around 1850 cm⁻¹ and 1780 cm⁻¹. The C=C stretching vibration is also observable. | Similar C=O stretching bands to the (E)-isomer. The position of the C=C stretching band may be slightly different due to changes in conjugation and steric effects. | While the primary anhydride stretches are similar, subtle shifts in the C=C and C-H bending frequencies in the fingerprint region can be indicative of the specific isomer. |
| UV-Vis Spectroscopy | Exhibits a λmax corresponding to the π → π* transition of the conjugated system. | The λmax may be shifted to a shorter wavelength (hypsochromic shift) compared to the (E)-isomer. | The planarity and extent of conjugation in the (E)-isomer are generally greater, leading to absorption at a longer wavelength. |
Experimental Protocols
Synthesis of (E)- and (Z)-Benzylidenesuccinic Acid via Stobbe Condensation
The synthesis of the precursor, benzylidenesuccinic acid, is typically achieved through a Stobbe condensation reaction between benzaldehyde and diethyl succinate.[1][2][3] The ratio of (E) to (Z) isomers can be influenced by the choice of base and reaction conditions.
Materials:
-
Benzaldehyde
-
Diethyl succinate
-
Potassium tert-butoxide
-
tert-Butanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of potassium tert-butoxide in tert-butanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
A mixture of freshly distilled benzaldehyde and diethyl succinate is added dropwise to the stirred potassium tert-butoxide solution at room temperature.
-
The reaction mixture is stirred for a specified period (e.g., 1-2 hours) and then quenched by the addition of water.
-
The aqueous layer is extracted with diethyl ether to remove any unreacted starting materials.
-
The aqueous layer is then acidified with concentrated HCl, leading to the precipitation of the crude benzylidenesuccinic acid.
-
The precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
Separation of the (E) and (Z) isomers can be achieved by fractional crystallization from a suitable solvent system (e.g., ethanol-water or ethyl acetate-hexane). The less soluble isomer will crystallize first.
Conversion to (E)- and (Z)-Benzylidenesuccinic Anhydride
The separated (E)- and (Z)-benzylidenesuccinic acids are then converted to their respective anhydrides.[4][5][6]
Materials:
-
(E)- or (Z)-Benzylidenesuccinic acid
-
Acetyl chloride or Acetic anhydride
-
Anhydrous diethyl ether
Procedure:
-
The respective isomer of benzylidenesuccinic acid is refluxed with an excess of acetyl chloride or acetic anhydride for 1-2 hours.
-
The excess acetyl chloride or acetic anhydride is removed under reduced pressure.
-
The resulting crude anhydride is purified by recrystallization from a suitable solvent (e.g., chloroform, benzene, or a mixture of ethyl acetate and hexane).
-
The purified crystals are collected by filtration and dried in a vacuum desiccator.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and stereochemical confirmation.
Conclusion
The stereochemistry of this compound can be confidently assigned through a multi-faceted spectroscopic approach. ¹H NMR spectroscopy provides the most definitive evidence, with the chemical shift of the olefinic proton being the key diagnostic marker. Complementary data from ¹³C NMR, IR, and UV-Vis spectroscopy further corroborate the assignment. By following the detailed experimental protocols for synthesis and applying the principles of spectroscopic interpretation outlined in this guide, researchers can ensure the accurate characterization of these important unsaturated anhydrides.
References
- 1. organicreactions.org [organicreactions.org]
- 2. All about Stobbe reaction [unacademy.com]
- 3. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
A Comparative Study: (E)-Benzylidenesuccinic Anhydride vs. Maleic Anhydride in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the reactivity and performance of (E)-benzylidenesuccinic anhydride and maleic anhydride in Diels-Alder reactions, polymerization, and nucleophilic additions, supported by available experimental data and detailed methodologies.
This guide provides a comparative analysis of two key α,β-unsaturated cyclic anhydrides: this compound and the widely utilized maleic anhydride. While maleic anhydride is a well-characterized and versatile reagent, this compound, a type of fulgide precursor, offers unique photochemical and stereochemical properties.[1] This comparison aims to elucidate the differences in their reactivity and potential applications in various synthetic contexts, including cycloadditions, polymer synthesis, and reactions with nucleophiles.
Spectroscopic and Physical Properties
A fundamental comparison begins with the physical and spectroscopic properties of the two anhydrides. While specific data for this compound is limited, data for the closely related E-(4-Methylbenzylidene)succinic anhydride provides a reasonable approximation.[2]
| Property | This compound (approximated) | Maleic Anhydride |
| Molar Mass | 188.18 g/mol | 98.06 g/mol |
| Melting Point | ~210-212 °C (for E-(4-Methylbenzylidene)succinic anhydride)[2] | 52.8 °C |
| Appearance | Yellow crystals (for E-(4-Methylbenzylidene)succinic anhydride)[2] | White crystalline solid |
| 1H-NMR (CDCl3, δ ppm) | ~7.85 (1H, s), 7.28 (2H, d), 7.19 (2H, d), 3.51 (2H, s), 2.37 (3H, s, -CH3) (for E-(4-Methylbenzylidene)succinic anhydride)[2] | 7.11 (2H, s) |
| IR (KBr, cm-1) | ~1805 (C=O), 1751 (C=O) (for E-(4-Methylbenzylidene)succinic anhydride)[2] | 1850 (C=O), 1780 (C=O) |
Diels-Alder Reactions: A Tale of Two Dienophiles
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, is a key area where the differences between these two anhydrides become apparent.[3][4][5] Maleic anhydride is a classic, highly reactive dienophile due to the electron-withdrawing nature of its two carbonyl groups, which polarizes the double bond.[3][4][5]
Table 2: Comparative Performance in Diels-Alder Reactions (Qualitative)
| Feature | This compound | Maleic Anhydride |
| Reactivity | Expected to be a competent dienophile, but potentially less reactive than maleic anhydride due to steric hindrance. | Highly reactive dienophile, readily participates in [4+2] cycloadditions.[3][4][5] |
| Stereoselectivity | The bulky benzylidene group is likely to direct the approach of the diene, leading to high stereoselectivity. | Exhibits high endo-selectivity with cyclic dienes due to secondary orbital interactions. |
| Regioselectivity | The unsymmetrical nature of the molecule will lead to regiochemical considerations with unsymmetrical dienes. | As a symmetrical dienophile, regioselectivity is not a factor with symmetrical dienes. |
Experimental Protocol: Diels-Alder Reaction of Anthracene with Maleic Anhydride
This established protocol can serve as a basis for a comparative study.
Materials:
-
Anthracene (0.80 g)
-
Maleic anhydride (0.40 g)
-
Xylene (10 mL)
-
25-mL round-bottomed flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a flame-dried 25-mL round-bottomed flask, add anthracene and maleic anhydride.[3]
-
Add xylene and a boiling chip.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 30 minutes.[3]
-
Allow the solution to cool to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the product by vacuum filtration and wash with cold ethyl acetate.
-
Dry the product and determine the yield and melting point.
A similar protocol could be adapted for this compound, potentially requiring longer reaction times or higher temperatures to account for any decreased reactivity.
Caption: General workflow for a Diels-Alder reaction.
Polymerization: Building Macromolecules
Maleic anhydride is well-known for its role in copolymerization, particularly with electron-rich monomers like styrene, often leading to alternating copolymers.[7][8][9][10] It does not readily homopolymerize under free-radical conditions. The reactivity of the anhydride moiety in the resulting polymer allows for further functionalization.
The polymerization behavior of this compound is less documented. However, its α,β-unsaturated nature suggests it could also participate in copolymerization reactions. The bulky benzylidene group would likely influence the polymer's stereochemistry and physical properties, such as its glass transition temperature and solubility.
Table 3: Comparison in Polymerization Reactions
| Feature | This compound | Maleic Anhydride |
| Homopolymerization | Unlikely to homopolymerize readily under free-radical conditions. | Does not readily homopolymerize. |
| Copolymerization | Expected to copolymerize with suitable comonomers. The benzylidene group may affect monomer reactivity ratios. | Readily copolymerizes with a variety of monomers, often in an alternating fashion.[7][8][9][10] |
| Polymer Properties | The bulky substituent would likely increase the rigidity and glass transition temperature of the resulting polymer. | The anhydride units in the copolymer provide sites for post-polymerization modification. |
Experimental Protocol: Free-Radical Copolymerization with Styrene
This protocol for styrene-maleic anhydride copolymerization can be adapted for this compound.
Materials:
-
Styrene
-
Maleic Anhydride
-
Azobisisobutyronitrile (AIBN) as initiator
-
Toluene as solvent
Procedure:
-
Dissolve styrene, maleic anhydride, and AIBN in toluene in a reaction vessel.
-
Purge the solution with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) to initiate polymerization.
-
Maintain the temperature for a specified time to achieve the desired conversion.
-
Precipitate the copolymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Filter, wash, and dry the resulting polymer.
-
Characterize the copolymer (e.g., by GPC for molecular weight and NMR for composition).
Caption: General workflow for free-radical copolymerization.
Nucleophilic Addition: Ring-Opening Reactions
The anhydride ring in both molecules is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is crucial for derivatization and the synthesis of a wide range of functional molecules. Common nucleophiles include amines, alcohols, and water.
The general reactivity order for acyl compounds is acid chlorides > anhydrides > esters > amides.[11] The electrophilicity of the carbonyl carbons in both anhydrides makes them reactive towards nucleophiles. The benzylidene group in this compound may exert some electronic effects on the carbonyl groups, but a significant difference in the rate of nucleophilic attack compared to maleic anhydride is not anticipated based solely on this factor. Steric hindrance from the benzylidene group could, however, play a role in the approach of bulky nucleophiles.
Table 4: Reactivity with Nucleophiles
| Nucleophile | This compound | Maleic Anhydride |
| Amines | Expected to react readily to form the corresponding amic acid, which can be cyclized to the imide upon heating. | Reacts with primary amines to yield maleamic acids, which can be dehydrated to N-substituted maleimides. |
| Alcohols | Expected to undergo alcoholysis to form a monoester. | Undergoes alcoholysis to form the corresponding monoester. |
| Water | Hydrolyzes to the corresponding dicarboxylic acid. | Hydrolyzes to maleic acid. |
Experimental Protocol: Reaction with a Primary Amine
Materials:
-
Anhydride (maleic or (E)-benzylidenesuccinic)
-
Primary amine (e.g., aniline)
-
A suitable solvent (e.g., acetic acid or DMF)
Procedure for Amic Acid Formation:
-
Dissolve the anhydride in the chosen solvent.
-
Add the primary amine dropwise to the solution at room temperature.
-
Stir the reaction mixture for a designated period.
-
The amic acid product often precipitates from the solution and can be collected by filtration.
Procedure for Imide Formation:
-
The isolated amic acid can be heated in the presence of a dehydrating agent (e.g., acetic anhydride) to yield the corresponding imide.
-
Alternatively, the initial reaction can be carried out at an elevated temperature to directly form the imide.
Caption: Reaction pathway for nucleophilic addition of an amine to a cyclic anhydride.
Conclusion
Maleic anhydride remains a highly versatile and reactive building block in organic synthesis due to its simple structure and potent dienophilic nature. Its application in polymerization and nucleophilic additions is well-established.
This compound, while less studied, presents opportunities for the synthesis of more complex and sterically defined structures. Its benzylidene moiety introduces elements of stereocontrol and extended conjugation that can be exploited in the design of novel materials and pharmaceuticals. The photochemical reactivity of related fulgides also suggests potential applications in molecular switches and photoresponsive materials.[1][12]
Further quantitative comparative studies are warranted to fully elucidate the kinetic and thermodynamic differences between these two anhydrides. However, based on fundamental principles and the available data, researchers can select the appropriate anhydride based on the desired reactivity, stereochemical outcome, and the physical properties of the target molecules.
References
- 1. Fulgide - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13.5. The Diels-Alder reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Alternating copolymers of functionalized α-methyl styrene monomers and maleic anhydride - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Mechanistic considerations on styrene–maleic anhydride copolymerization reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Styrene-maleic anhydride copolymer | Thermoplastic, Synthesis, Polymerization | Britannica [britannica.com]
- 11. fiveable.me [fiveable.me]
- 12. BJOC - Synthesis and highly efficient light-induced rearrangements of diphenylmethylene(2-benzo[b]thienyl)fulgides and fulgimides [beilstein-journals.org]
Comparative Biological Activity of Benzylidene Succinic Acid and Succinimide Derivatives: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of (E)-benzylidenesuccinic acid and its related succinimide derivatives. Due to a lack of extensive research on (E)-benzylidenesuccinic anhydride derivatives, this report focuses on the closely related and well-studied succinic acid and succinimide analogs, offering valuable insights into their potential as therapeutic agents.
This guide synthesizes experimental data on the anticancer, antimicrobial, and enzyme-inhibitory activities of these compound classes. Detailed experimental protocols for key biological assays are provided to facilitate the replication and further investigation of these findings. Visual diagrams of a key signaling pathway and a general experimental workflow are also included to enhance understanding.
Comparative Analysis of Biological Activities
The following tables summarize the quantitative data on the biological activities of various benzylidenesuccinic acid and succinimide derivatives, allowing for a clear comparison of their potency and spectrum of action.
Table 1: Anticancer Activity of Benzylidene and Succinimide Derivatives
| Compound Class | Derivative | Cancer Cell Line | Activity (IC50) | Reference |
| Benzylidene Cyclohexanones | 2-benzylidene-6-(nitrobenzylidene) cyclohexanones (1d and 1e) | Human Molt/C8 and CEM T-lymphocytes, Murine L1210 | < 10 µM (submicromolar for 1d and 1e in some assays) | [1] |
| Spiro-thiadiazole | Spiro-acenaphthylene tethered-[2][3][4]-thiadiazole (compound 1) | Renal (RXF393) | 7.01 ± 0.39 µM | [5] |
| Colon (HT29) | 24.3 ± 1.29 µM | [5] | ||
| Melanoma (LOX IMVI) | 9.55 ± 0.51 µM | [5] | ||
| Anthraquinone | Derivative 4 | Prostate (PC3) | 4.65 µM | [6] |
| Dicarboximides | Ethyl or phenyl substituted at positions 1 and 7 | Cervix (HeLa), Leukemia (K562, MOLT-1) | Lower IC50 than methyl-substituted derivatives | [2] |
Table 2: Antimicrobial Activity of Benzylidene and Succinimide Derivatives
| Compound Class | Derivative | Microorganism | Activity (MIC) | Reference |
| Benzylidene Hydrazides | Compound 13 | Staphylococcus aureus | pMIC: 1.50 | [7] |
| Compound 14 | Staphylococcus aureus | pMIC: 1.53 | [7] | |
| Compound 4 | Escherichia coli | pMIC: 1.79 | [7] | |
| Compound 11 | Escherichia coli | pMIC: 1.80 | [7] | |
| Compound 4 | Bacillus subtilis | pMIC: 1.49 | [7] | |
| Compound 13 | Bacillus subtilis | pMIC: 1.49 | [7] | |
| Compound 14 | Bacillus subtilis | pMIC: 1.53 | [7] | |
| Benzylidene Hydrazides | Compound 4a (p-amino phenyl side chain) | Candida albicans | Best antifungal activity in the series | [8] |
| Compound 4h (indolyl side chain) | S. aureus, S. typhi, P. aeruginosa | Broadest inhibitory activity | [8] | |
| Compound 4i (quinolinyl side chain) | A. baumanii, E. coli | Most inhibitory activity | [8] |
Table 3: Enzyme Inhibitory Activity of Benzylidene and Succinimide Derivatives
| Compound Class | Derivative | Enzyme | Activity (IC50 / Kᵢ) | Reference |
| Sulfenimides | Bromo derivative (1f) | Human Carbonic Anhydrase-I (hCA-I) | Kᵢ: 0.023 µM | [9] |
| Human Carbonic Anhydrase-II (hCA-II) | Kᵢ: 0.044 µM | [9] | ||
| Succinimide Derivatives | MSJ2 | Acetylcholinesterase (AChE) | 91.90% inhibition | [10] |
| MSJ10 | Acetylcholinesterase (AChE) | 93.20% inhibition | [10] | |
| MSJ2 | Butyrylcholinesterase (BChE) | 97.30% inhibition | [10] | |
| MSJ10 | Butyrylcholinesterase (BChE) | 91.36% inhibition | [10] | |
| MSJ9 | α-glucosidase | IC50: 32 µM | [10] | |
| MSJ10 | α-glucosidase | IC50: 28.04 µM | [10] |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
In Vitro Anticancer Screening: MTT Assay
The cytotoxicity of the compounds can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1.56 to 100 µM) and incubated for another 48 hours.[6]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains can be determined using the broth microdilution method.[3][4]
-
Preparation of Compound Dilutions: A two-fold serial dilution of each test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[4]
-
Inoculum Preparation: A standardized microbial suspension is prepared to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[11] This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[11]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria and 24-48 hours for fungi.[11]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]
Visualizing Mechanisms and Workflows
To further elucidate the biological context and experimental design, the following diagrams are provided.
The activation of stress-induced Mitogen-Activated Protein Kinase (MAPK) signaling pathways has been observed in cancer cells treated with dicarboximide derivatives.[2] This can lead to cellular responses such as apoptosis.[2] Further investigation into the specific molecular targets within this pathway could reveal key insights into the mechanism of action of these compounds.
References
- 1. E,E-2-Benzylidene-6-(nitrobenzylidene)cyclohexanones: syntheses, cytotoxicity and an examination of some of their electronic, steric, and hydrophobic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells [mdpi.com]
- 3. integra-biosciences.com [integra-biosciences.com]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of sulfenimides on human and bovine carbonic anhydrase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microrao.com [microrao.com]
A Comparative Review of Synthetic Routes to Substituted Succinic Anhydrides
Substituted succinic anhydrides are pivotal intermediates in organic synthesis, finding extensive application in the production of pharmaceuticals, polymers, resins, and sizing agents for the paper industry.[1][2][3] Their versatile reactivity, stemming from the strained anhydride ring, allows for a variety of chemical transformations. This guide provides a comparative analysis of several key synthetic routes to these valuable compounds, presenting quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in selecting the optimal method for their specific needs.
Catalytic Hydrogenation of Maleic Anhydrides
One of the most direct and industrially significant methods for preparing saturated succinic anhydrides is the catalytic hydrogenation of corresponding maleic anhydrides.[1] This approach is valued for its high efficiency and atom economy.
The reaction involves the addition of hydrogen across the double bond of the maleic anhydride ring, typically using a heterogeneous catalyst. A variety of transition metals have been shown to be effective, with palladium and nickel being common choices.[2][4] The process can be carried out in the vapor or liquid phase.[2][5] The choice of catalyst and reaction conditions, such as temperature, pressure, and solvent, significantly influences the conversion rate and selectivity towards the desired succinic anhydride.[4]
Diels-Alder Reaction
The Diels-Alder reaction is a powerful [4+2] cycloaddition method for constructing six-membered rings, and it can be effectively employed to synthesize highly functionalized and stereochemically complex succinic anhydride derivatives.[6][7] This concerted reaction occurs between a conjugated diene and a dienophile, in this case, maleic anhydride or its substituted derivatives.[6]
The reaction is known for its high stereospecificity and regioselectivity. The use of electron-donating groups on the diene and electron-withdrawing groups on the dienophile can accelerate the reaction.[7] A significant advantage is that all atoms from the reactants are incorporated into the final product, leading to 100% atom economy.[6] While traditionally conducted in solvents like xylenes, solvent-free ("neat") conditions are also possible, offering a greener alternative.[6]
Alder-Ene Reaction
The Alder-Ene reaction provides a route to alkenyl succinic anhydrides, which are particularly important as sizing agents in the paper industry.[1][3] This reaction involves an alkene possessing an allylic hydrogen (the "ene") and maleic anhydride (the "enophile").[8]
The reaction proceeds by heating the reactants, often at temperatures exceeding 200°C.[3] It results in the formation of a new sigma bond between the ene and enophile, a shift of the ene double bond, and the transfer of the allylic hydrogen to the enophile.[8] To minimize side reactions such as polymerization, polymerization inhibitors or antioxidants are sometimes added.[3] The resulting alkenyl succinic anhydrides can be subsequently hydrogenated to yield the corresponding alkyl succinic anhydrides.[9]
Stobbe Condensation
The Stobbe condensation is a base-catalyzed reaction that condenses dialkyl succinates with aldehydes or ketones to form alkylidene succinic acids or their monoesters.[10][11] These products can then be readily converted to the corresponding substituted succinic anhydrides through dehydration.
The mechanism involves the formation of a γ-lactone intermediate, which undergoes a base-induced ring-opening to yield the final product.[10][11] A strong base, such as sodium ethoxide or potassium t-butoxide, is required in stoichiometric amounts.[12][13] While versatile, the reaction can have drawbacks, including self-condensation of the carbonyl substrate and potential Cannizzaro reactions with aromatic aldehydes.[10]
Comparative Data of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Typical Yields | Advantages | Disadvantages |
| Catalytic Hydrogenation | Substituted Maleic Anhydride, H₂ | Pd/C, Ni, Cu | 60-230°C, 1.5-10 bar[4][14] | >95% Conversion[5] | High yield, atom-economical, direct route to saturated anhydrides. | Requires pressure equipment, catalyst cost and potential poisoning. |
| Diels-Alder Reaction | Conjugated Diene, Maleic Anhydride | None (thermal) or Lewis Acid | 120-250°C (thermal)[9] | ~70-95%[6][15] | High atom economy, excellent stereocontrol, creates cyclic systems. | Limited to conjugated diene substrates, can require high temperatures. |
| Alder-Ene Reaction | Alkene (with allylic H), Maleic Anhydride | None (thermal) | >200°C[3] | 55-80%[8] | Direct route to alkenyl succinic anhydrides, useful for polymer applications. | High temperatures required, potential for side reactions (polymerization).[3] |
| Stobbe Condensation | Aldehyde/Ketone, Dialkyl Succinate | NaOEt, KOtBu | Reflux in alcohol | 60-90% (for half-ester)[13] | Forms C-C bonds, versatile for various substitutions. | Requires stoichiometric strong base, potential for side reactions.[10] |
| Dehydration of Acid | Substituted Succinic Acid | Acetic Anhydride, Acetyl Chloride | Reflux | 81-96%[15][16] | Simple procedure, high yielding for laboratory scale. | Generates stoichiometric byproducts, may not be ideal for large scale. |
Experimental Protocols
Dehydration of Succinic Acid to Succinic Anhydride
This protocol is adapted from a procedure using acetic anhydride.[15]
-
Reaction Setup: To a 500 mL round-bottom flask, add 43.8 g of succinic acid and 76 g of acetic anhydride.
-
Reflux: Assemble a reflux condenser with a calcium chloride drying tube to protect the reaction from atmospheric moisture. Place the flask in an oil bath preheated to 105°C.
-
Reaction: Heat the mixture for one hour. The succinic acid will gradually dissolve, resulting in a clear solution.
-
Crystallization: Remove the heat source and allow the flask to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration. Wash the crystals with two 30 mL portions of anhydrous diethyl ether.
-
Drying: Transfer the product to a crystallizing dish and dry in a vacuum desiccator over calcium chloride. The expected yield is approximately 81-90%.[15]
Diels-Alder Reaction of Anthracene and Maleic Anhydride
This protocol describes a solvent-free ("neat") reaction.[6]
-
Reactant Preparation: Weigh 0.240 g of anthracene and 0.120 g of maleic anhydride. Gently but thoroughly mix the solids on a weighing paper.
-
Reaction Setup: Transfer the solid mixture into a 5 mL conical vial. Attach a water-cooled condenser to the vial and place a drying tube containing CaCl₂ at the top of the condenser.
-
Heating: Place the vial in a sand bath on a hotplate and heat to approximately 200-210°C. The solids will melt and then resolidify as the product forms. Continue heating for about 30 minutes.
-
Cooling & Isolation: Remove the hotplate and allow the vial to cool slowly to room temperature. The product, 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride, will have crystallized within the vial.
-
Purification: Recrystallize the entire solid product from hot ethyl acetate. If the product is colored, a small amount of decolorizing carbon can be used during recrystallization.
Catalytic Hydrogenation of Maleic Anhydride
This is a representative procedure for the synthesis of succinic acid via the anhydride, illustrating the hydrogenation step.[4][14]
-
Reactor Charging: In a high-pressure reaction kettle, add 12.8 g of maleic anhydride, 0.05 g of a palladium-based catalyst (e.g., 5% Pd/C), and 80 mL of a suitable solvent (e.g., water or an organic solvent).[4][14]
-
Inerting: Seal the reactor and purge with nitrogen, followed by hydrogen, at least three times to remove air.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.5-10 bar).[4] Heat the mixture to the target temperature (e.g., 60°C) with vigorous stirring (e.g., 1200-2000 rpm).[14]
-
Monitoring: Maintain the reaction for the required time (e.g., 1-2 hours) until hydrogen uptake ceases or analysis shows complete conversion of the starting material.
-
Workup: After cooling the reactor, carefully vent the excess hydrogen. Filter the reaction mixture while hot to remove the catalyst. The product (succinic anhydride, or succinic acid if water is the solvent) can be isolated from the filtrate by cooling and crystallization.[14]
References
- 1. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 2. The sustainable production of succinic anhydride from renewable biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]
- 4. [PDF] Synthesis of Succinic Acid from Hydrogenation of Maleic Anhydride | Semantic Scholar [semanticscholar.org]
- 5. CN116041291B - Production process for preparing succinic anhydride by maleic anhydride hydrogenation - Google Patents [patents.google.com]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. US4581464A - Preparation of alkenyl succinic anhydrides - Google Patents [patents.google.com]
- 10. chemistry-reaction.com [chemistry-reaction.com]
- 11. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. CN107721843B - Method for synthesizing succinic acid by catalytic hydrogenation of acetylene dicarbonylation product - Google Patents [patents.google.com]
- 15. youtube.com [youtube.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
A Researcher's Guide to Absolute Structure Confirmation: X-ray Crystallography vs. Chiroptical Spectroscopy
A comparative analysis of leading techniques for the unambiguous determination of absolute stereochemistry, crucial for drug development and materials science.
In the realm of chiral molecules, determining the precise three-dimensional arrangement of atoms—the absolute configuration—is paramount. This property governs biological activity, pharmacological effects, and material properties. For researchers and drug development professionals, selecting the most appropriate analytical technique for this task is a critical decision. This guide provides a detailed comparison of the gold-standard method, single-crystal X-ray crystallography, with powerful solution-state alternatives: Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).
While specific experimental data for the absolute structure confirmation of (E)-benzylidenesuccinic anhydride is not publicly available, this guide will use a representative chiral molecule, (-)-Mirtazapine, to illustrate the principles, data outputs, and workflows of these techniques.
At a Glance: Comparing the Techniques
The choice of technique for absolute structure determination often depends on the nature of the sample, the availability of instrumentation, and the need for solid-state versus solution-state confirmation.
| Feature | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Diffraction of X-rays by a single crystal lattice. | Differential absorption of left and right circularly polarized infrared light by vibrational transitions. | Differential absorption of left and right circularly polarized UV-Vis light by electronic transitions. |
| Sample State | Solid (high-quality single crystal required). | Solution, neat liquid, or oil. | Solution. |
| Key Output | 3D atomic coordinates, Flack parameter for absolute structure. | VCD spectrum (ΔA vs. wavenumber). | ECD spectrum (Δε vs. wavelength). |
| Requirement | Enantiopure, high-quality crystal. | Enantiopure sample in solution. | Enantiopure sample with a chromophore in solution. |
| Data Interpretation | Direct from refinement (Flack parameter close to 0). | Comparison of experimental spectrum with quantum chemical (DFT) calculated spectrum. | Comparison of experimental spectrum with quantum chemical (TDDFT) calculated spectrum. |
| Main Advantage | Unambiguous, direct determination of 3D structure. | Applicable to a wide range of molecules in solution, no crystallization needed.[1][2] | High sensitivity for molecules with UV-Vis chromophores. |
| Main Limitation | Difficulty in obtaining suitable crystals.[1] | Requires quantum chemical calculations for interpretation; lower sensitivity than ECD. | Requires a chromophore near the stereocenter; less structural information than VCD. |
Case Study: (-)-Mirtazapine
To provide a practical comparison, we will examine the data obtained for the antidepressant (-)-Mirtazapine, for which the absolute configuration has been determined.
X-ray Crystallography Data
Single-crystal X-ray diffraction provides a direct determination of the absolute configuration through the analysis of anomalous dispersion effects.[1] The key parameter in this analysis is the Flack parameter, which should refine to a value close to 0 for the correct enantiomer.[3]
| Parameter | Value | Interpretation |
| Chemical Formula | C₁₇H₁₉N₃ | |
| Crystal System | Orthorhombic | |
| Space Group | P2₁2₁2₁ (chiral) | |
| Radiation | Mo Kα (λ = 0.71073 Å) | |
| Flack Parameter (x) | 0.05 (9) | The value is close to 0 with a small standard uncertainty, confirming the assigned (R)-configuration is correct. |
| R-factor (R1) | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| (Note: The data above is representative for a typical small molecule crystal structure determination and illustrates the expected output.) |
Vibrational Circular Dichroism (VCD) Data
VCD measures the differential absorption of circularly polarized infrared light. The absolute configuration is determined by comparing the experimental VCD spectrum with a spectrum predicted by Density Functional Theory (DFT) calculations for a chosen enantiomer (e.g., the R-enantiomer). A good match confirms the configuration.[1][2]
| Experiment vs. Theory | Key Observations | Conclusion |
| Experimental Spectrum | A specific pattern of positive and negative bands across the fingerprint region (e.g., 1000-1600 cm⁻¹). | |
| Calculated (R)-Mirtazapine | The calculated spectrum for the (R)-enantiomer shows a pattern of positive and negative bands that closely matches the experimental spectrum in both sign and relative intensity.[1] | The excellent agreement confirms that (-)-Mirtazapine has the (R) absolute configuration. |
| Calculated (S)-Mirtazapine | The calculated spectrum for the (S)-enantiomer is a mirror image of the (R)-spectrum and does not match the experimental data.[1] |
Experimental Workflows and Protocols
The process for determining absolute configuration varies significantly between the techniques.
Workflow for Absolute Structure Determination
References
A Researcher's Guide to Comparative Kinetic Studies of Substituted Benzylidenesuccinic Anhydrides
For researchers, scientists, and drug development professionals, understanding the reactivity of substituted benzylidenesuccinic anhydrides is crucial for various applications, including the design of enzyme inhibitors and prodrugs. This guide provides a comprehensive framework for conducting comparative kinetic studies on the hydrolysis of these compounds, offering detailed experimental protocols and data presentation strategies.
Synthesis of Substituted Benzylidenesuccinic Anhydrides
The synthesis of substituted benzylidenesuccinic anhydrides can be effectively achieved through the Stobbe condensation. This reaction involves the condensation of a substituted benzaldehyde with a succinic ester, such as diethyl succinate, in the presence of a strong base. The resulting alkylidenesuccinic acid is then dehydrated to form the corresponding anhydride.
General Synthetic Workflow
Caption: Synthetic workflow for substituted benzylidenesuccinic anhydrides.
Comparative Hydrolysis Kinetics
The stability of the anhydride ring can be quantified by studying the kinetics of its hydrolysis to the corresponding dicarboxylic acid. The rate of this reaction is influenced by the electronic effects of the substituents on the benzylidene group.
Experimental Protocol for Kinetic Analysis
The hydrolysis of substituted benzylidenesuccinic anhydrides can be monitored using UV-Vis spectrophotometry by observing the change in absorbance at a wavelength where the anhydride and the resulting dicarboxylic acid have different extinction coefficients.
Materials:
-
Substituted benzylidenesuccinic anhydrides
-
Buffer solutions of desired pH (e.g., phosphate buffer)
-
Spectrophotometer-grade organic solvent (e.g., acetonitrile or dioxane, to ensure solubility)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare a stock solution of the substituted benzylidenesuccinic anhydride in the chosen organic solvent.
-
Set the spectrophotometer to the wavelength of maximum absorbance difference between the anhydride and the dicarboxylic acid.
-
Equilibrate the buffer solution to the desired temperature in the cuvette holder.
-
Initiate the reaction by injecting a small aliquot of the anhydride stock solution into the buffer-filled cuvette.
-
Immediately start recording the absorbance at regular time intervals.
-
Continue data collection until the reaction is complete, as indicated by a stable absorbance reading.
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential decay function.
Experimental Workflow for Kinetic Studies
Caption: Workflow for the kinetic analysis of anhydride hydrolysis.
Data Presentation
The collected kinetic data should be summarized in a clear and structured table to facilitate easy comparison between the different substituted benzylidenesuccinic anhydrides.
Hypothetical Comparative Kinetic Data
| Substituent (on Benzylidene Ring) | Electron-Donating/Withdrawing Nature | Hydrolysis Rate Constant (k_obs) at pH 7.4, 25°C (s⁻¹) |
| p-Methoxy (-OCH₃) | Electron-Donating | 1.2 x 10⁻⁴ |
| p-Methyl (-CH₃) | Electron-Donating | 2.5 x 10⁻⁴ |
| Hydrogen (-H) | Neutral | 5.0 x 10⁻⁴ |
| p-Chloro (-Cl) | Electron-Withdrawing | 1.5 x 10⁻³ |
| p-Nitro (-NO₂) | Strongly Electron-Withdrawing | 8.2 x 10⁻³ |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values will need to be determined by following the outlined protocols.
Conclusion
This guide provides a comprehensive roadmap for researchers to systematically investigate the kinetic stability of substituted benzylidenesuccinic anhydrides. By synthesizing a series of these compounds and analyzing their hydrolysis kinetics, valuable structure-activity relationships can be established. This information is critical for the rational design of molecules with tailored reactivity for applications in drug delivery, materials science, and synthetic chemistry. The provided experimental workflows and data presentation formats offer a standardized approach to ensure the generation of high-quality, comparable data.
Predicting the Reactivity of (E)-benzylidenesuccinic Anhydride: A DFT and Experimental Comparison
For researchers, scientists, and drug development professionals, understanding the reactivity of key chemical intermediates is paramount for efficient synthesis and drug design. (E)-benzylidenesuccinic anhydride, a substituted cyclic anhydride, presents a versatile scaffold for various chemical transformations. This guide provides a comparative analysis of its predicted reactivity based on Density Functional Theory (DFT) calculations and available experimental data for analogous compounds, offering insights into its behavior in key chemical reactions.
This compound's reactivity is primarily governed by the interplay of the strained five-membered anhydride ring and the electrophilic α,β-unsaturated system. This unique structural combination makes it susceptible to nucleophilic attack at the carbonyl carbons and the β-carbon of the exocyclic double bond, as well as participation in cycloaddition reactions.
Computational Insights into Reactivity: A DFT Perspective
While specific DFT studies on this compound are limited in the public domain, we can extrapolate from computational studies on structurally related compounds like succinic anhydride to predict its reactivity. DFT calculations, particularly those employing the B3LYP functional with a suitable basis set (e.g., 6-31G(d) or 6-311++G(d,p)), are powerful tools for investigating reaction mechanisms and predicting activation energies.[1][2]
A key aspect of DFT analysis is the examination of the molecule's frontier molecular orbitals (HOMO and LUMO). The LUMO (Lowest Unoccupied Molecular Orbital) indicates the most likely sites for nucleophilic attack. For this compound, the LUMO is expected to have significant contributions from the carbonyl carbons of the anhydride ring and the β-carbon of the benzylidene group, suggesting these as the primary electrophilic centers.
The workflow for a typical DFT-based reactivity prediction is outlined below:
Figure 1. A generalized workflow for predicting the reactivity of this compound using DFT calculations.
Comparative Reactivity Analysis: Hydrolysis, Cycloadditions, and Polymerization
To provide a practical comparison, we will examine the expected reactivity of this compound in three key reaction types and compare it with known data for maleic anhydride and succinic anhydride.
| Reaction Type | This compound (Predicted) | Maleic Anhydride (Experimental) | Succinic Anhydride (Experimental) |
| Hydrolysis | Moderately fast, susceptible to both neutral and base-catalyzed hydrolysis. The benzylidene group may slightly influence the rate due to electronic effects. | Readily undergoes hydrolysis to form maleic acid. | Hydrolyzes to succinic acid, generally slower than maleic anhydride under similar conditions.[3] |
| Diels-Alder | Expected to be a reactive dienophile due to the electron-withdrawing nature of the anhydride and the conjugated system. The stereoselectivity will be a key factor to investigate. | A classic and highly reactive dienophile in Diels-Alder reactions.[4][5][6] | Does not participate as a dienophile in Diels-Alder reactions as it lacks a double bond in the ring. |
| Polymerization | Can potentially undergo free-radical copolymerization through the exocyclic double bond, similar to other α,β-unsaturated monomers. Ring-opening polymerization is also a possibility. | Readily undergoes free-radical copolymerization with various vinyl monomers.[7][8] | Can be used in ring-opening polymerization to form polyesters. |
Experimental Protocols for Reactivity Studies
Detailed experimental protocols for studying the reactivity of cyclic anhydrides can be adapted to investigate this compound.
Hydrolysis Kinetics
The rate of hydrolysis can be monitored by techniques such as in-situ FTIR spectroscopy or by titration of the resulting carboxylic acid.[9]
Generalized Protocol for Hydrolysis Study:
-
Dissolve a known concentration of this compound in a suitable solvent (e.g., a water-acetone mixture).[10]
-
Maintain the reaction at a constant temperature using a water bath.
-
At regular time intervals, withdraw aliquots and quench the reaction (e.g., by rapid cooling).
-
Determine the concentration of the diacid product by titration with a standardized base or by a suitable spectroscopic method.
-
Plot the concentration of the anhydride versus time to determine the reaction order and rate constant.
Diels-Alder Reaction
The Diels-Alder reactivity can be assessed by reacting it with a suitable diene, such as cyclopentadiene or furan, and analyzing the product formation.[4][5]
Generalized Protocol for Diels-Alder Reaction:
-
Dissolve this compound and a chosen diene in an appropriate solvent (e.g., toluene, xylene) in a round-bottom flask.
-
Reflux the mixture for a specified period, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and isolate the product by crystallization or chromatography.
-
Characterize the product using NMR, IR, and mass spectrometry to confirm the structure and determine the stereoselectivity of the reaction.
The following diagram illustrates the general mechanism of a Diels-Alder reaction.
Figure 2. A simplified representation of the Diels-Alder reaction mechanism.
Polymerization
Free-radical polymerization can be initiated using a standard initiator like AIBN or benzoyl peroxide.
Generalized Protocol for Free-Radical Copolymerization:
-
Dissolve this compound and a comonomer (e.g., styrene) in a suitable solvent in a reaction vessel.
-
Add a free-radical initiator (e.g., AIBN).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen) for a set time.
-
Precipitate the resulting polymer by adding the reaction mixture to a non-solvent (e.g., methanol).
-
Collect and dry the polymer and characterize it by GPC (for molecular weight) and NMR (for composition).
Conclusion
This compound is a promising building block with a rich and versatile reactivity profile. While specific experimental and computational data for this molecule are still emerging, by drawing comparisons with well-studied analogs like maleic and succinic anhydrides, we can make informed predictions about its behavior. The provided experimental frameworks offer a starting point for researchers to quantitatively assess its reactivity in hydrolysis, cycloaddition, and polymerization reactions, paving the way for its application in the synthesis of novel pharmaceuticals and materials. Further DFT studies on this specific molecule are warranted to provide a more detailed and accurate picture of its electronic structure and reaction pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 1024. The hydrolysis of carboxylic anhydrides. Part IV. Succinic and tetramethylsuccinic anhydrides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. dc.etsu.edu [dc.etsu.edu]
Safety Operating Guide
Safe Disposal of (E)-benzylidenesuccinic anhydride in a Laboratory Setting
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for waste management is not only a matter of compliance but also a cornerstone of a safe working environment. This document provides a detailed guide to the proper disposal procedures for (E)-benzylidenesuccinic anhydride, emphasizing safety, regulatory compliance, and operational best practices.
This compound, like other chemical anhydrides, is classified as a water-reactive substance.[1] Such compounds can react exothermically with water, alcohols, and amines, necessitating careful segregation from these substances in waste streams.[2] The primary disposal route for this and other hazardous chemicals is through a designated hazardous waste program, managed by the institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[3][4]
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, information for structurally similar compounds, such as succinic anhydride, can provide initial guidance.[5][6] Always handle the chemical within a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or butyl rubber are often recommended for anhydrides), safety goggles or a face shield, and a lab coat.[7][8]
Key Safety Precautions:
-
Avoid Incompatibilities: Keep this compound waste separate from aqueous solutions, bases, alcohols, oxidizing agents, and reducing agents to prevent violent reactions.[1][7]
-
Ventilation: Always handle the chemical in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.[7][8]
-
Spill Management: In case of a spill, evacuate the area and, if safe to do so, contain the spill using a liquid-absorbent material. Do not use water. Report the spill to your institution's EHS department.[8]
Step-by-Step Disposal Protocol
-
Waste Identification and Classification:
-
Waste Collection and Containerization:
-
Labeling:
-
Storage:
-
Arranging for Disposal:
Disposal of Empty Containers: Empty containers that held this compound must be managed carefully. The recommended procedure is to triple rinse the container with a suitable solvent that will not react violently with the residual anhydride (e.g., a non-polar solvent like toluene or hexane, followed by acetone). The first rinseate must be collected and disposed of as hazardous waste.[10][11] After triple rinsing and air-drying in a fume hood, the container may be disposed of as regular laboratory glass or plastic waste, provided all hazardous labels have been defaced.[4][9]
Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet for this compound in the search results, quantitative disposal-related data such as reportable quantities (RQ) or specific concentration limits for non-hazardous disposal are not available. The primary guideline is that any amount of this reagent should be treated as hazardous waste. General parameters for laboratory waste disposal are summarized below.
| Parameter | Guideline | Citation |
| pH for Drain Disposal | 5.5 - 10.5 (for dilute, non-hazardous aqueous solutions only; not applicable to anhydrides without neutralization) | [12] |
| Maximum Hazardous Waste in SAA | 55 gallons (cumulative total) | [9] |
| Maximum Acutely Hazardous Waste in SAA | 1 quart | [9] |
| Container Headroom | At least one inch to allow for expansion | [1] |
Experimental Protocols: In-Lab Neutralization (Hydrolysis)
While not the standard recommended procedure, in some cases, small quantities of anhydrides can be neutralized in the lab by trained personnel following a specific protocol. This should only be performed if approved by your institution's EHS department. The general principle is to slowly hydrolyze the anhydride to its corresponding dicarboxylic acid, which may be less hazardous.
General Protocol for Hydrolysis of an Anhydride: This is a generalized procedure and must be adapted and approved for specific laboratory conditions.
-
Setup: In a chemical fume hood, equip a three-necked flask with a stirrer, a dropping funnel, and a thermometer.[2]
-
Initial Reaction: Place a suitable solvent (e.g., dioxane or tetrahydrofuran) in the flask. Slowly add the this compound to the solvent with stirring.
-
Hydrolysis: Slowly add a dilute solution of sodium hydroxide (e.g., 2.5 M) dropwise from the dropping funnel.[13] Monitor the temperature and control the addition rate to prevent a runaway reaction.
-
Completion: Continue stirring until the reaction is complete (the anhydride has fully dissolved and reacted).
-
Neutralization: Neutralize the resulting solution to a pH between 5.5 and 10.5 with a dilute acid (e.g., hydrochloric or sulfuric acid).[2]
-
Disposal: The final aqueous solution, if deemed non-hazardous by EHS, may be eligible for drain disposal with copious amounts of water.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. fishersci.ca [fishersci.ca]
- 4. vumc.org [vumc.org]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. purdue.edu [purdue.edu]
- 8. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 12. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 13. epfl.ch [epfl.ch]
Personal protective equipment for handling (E)-benzylidenesuccinic anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of (E)-benzylidenesuccinic anhydride. The following procedures are based on the known hazards of similar chemical compounds and are intended to ensure the safety of laboratory personnel.
This compound is a chemical compound that requires careful handling to prevent irritation and other health effects. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant to the eyes, skin, and respiratory system.[1][2] Appropriate PPE is essential to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment (PPE) Requirements
| Task | Required PPE | Notes |
| Routine Handling (weighing, transferring) | Nitrile gloves, safety glasses with side shields, lab coat. | Work in a well-ventilated area or a chemical fume hood.[3][4][5] |
| Operations with potential for dust or aerosol generation | Nitrile gloves, chemical splash goggles, face shield, lab coat, respiratory protection (N95 or higher). | A full-face respirator may be necessary for operations with significant dust generation.[4][6] |
| Spill Cleanup | Chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, face shield, chemical-resistant apron or coveralls, respiratory protection. | The level of respiratory protection will depend on the size of the spill. |
| Waste Disposal | Nitrile gloves, safety glasses with side shields, lab coat. | Handle waste containers with the same precautions as the chemical itself. |
Operational Plan: Safe Handling Procedures
Adherence to standard operating procedures is critical for minimizing the risks associated with this compound.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[3]
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Plan for this compound
| Waste Type | Disposal Procedure |
| Unused or Expired Chemical | Dispose of as hazardous waste through your institution's environmental health and safety (EHS) office.[1] Do not dispose of down the drain.[3][7] |
| Contaminated Labware (e.g., filter paper, gloves) | Place in a designated, sealed, and labeled hazardous waste container. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Dispose of the rinsed container according to institutional guidelines. |
| Spill Debris | Collect spill cleanup materials in a sealed, labeled hazardous waste container for disposal.[3][5] |
Decision-Making for PPE Selection
Caption: Decision tree for selecting appropriate PPE.
References
- 1. foodsecurity.tau.ac.il [foodsecurity.tau.ac.il]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. velsicol.com [velsicol.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
